TAM470
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H67N7O6S |
|---|---|
Molecular Weight |
786.1 g/mol |
IUPAC Name |
N-[(2R,4S)-5-hydrazinyl-1-(4-hydroxyphenyl)-4-methyl-5-oxopentan-2-yl]-2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C41H67N7O6S/c1-9-19-48(41(53)36(27(6)11-3)45-39(52)33-14-12-13-20-47(33)8)34(26(4)5)24-35(54-21-10-2)40-44-32(25-55-40)38(51)43-30(22-28(7)37(50)46-42)23-29-15-17-31(49)18-16-29/h15-18,25-28,30,33-36,49H,9-14,19-24,42H2,1-8H3,(H,43,51)(H,45,52)(H,46,50)/t27-,28-,30+,33+,34+,35+,36-/m0/s1 |
InChI Key |
WZNRAPVOSYSOAK-WPIAVMABSA-N |
Isomeric SMILES |
CCCN([C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C[C@H](C)C(=O)NN)OCCC)C(C)C)C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H]3CCCCN3C |
Canonical SMILES |
CCCN(C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=C(C=C2)O)CC(C)C(=O)NN)OCCC)C(C)C)C(=O)C(C(C)CC)NC(=O)C3CCCCN3C |
Origin of Product |
United States |
Foundational & Exploratory
TAM470: A Deep Dive into its Mechanism of Action as a Potent Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAM470 is a novel, synthetic cytolysin belonging to the tubulysin family of tetrapeptides. It functions as a highly potent microtubule-targeting agent, exerting its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division and other essential cellular functions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, including its molecular target, binding interactions, and the downstream cellular consequences. The information is supported by available preclinical data, general experimental protocols for mechanism elucidation, and an exploration of the relevant signaling pathways. This compound's potent anti-cancer activity is highlighted by its use as the cytotoxic payload in the antibody-drug conjugate (ADC), OMTX705.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism of action of this compound is the potent inhibition of tubulin polymerization.[1] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. Their constant assembly (polymerization) and disassembly (depolymerization) are vital for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.
This compound exerts its effect by directly binding to β-tubulin, a subunit of the αβ-tubulin heterodimer.[1] This binding disrupts the formation of microtubules and leads to the depolymerization of existing ones.[1] As a member of the tubulysin family, this compound is known to be an exceptionally potent inhibitor of microtubule polymerization, leading to cell cycle arrest and subsequent apoptosis. Members of the tubulysin class have been shown to be effective against multidrug-resistant carcinoma cell lines.
Molecular Target and Binding Site
The molecular target of this compound is the β-subunit of tubulin.[1] Studies on tubulysin analogues have indicated that they bind to the vinca domain on β-tubulin. This binding site is distinct from that of other microtubule-targeting agents like taxanes. Competitive-binding experiments with labeled vinblastine have shown that tubulysin A preferentially binds to the peptide binding site within the vinca domain of β-tubulin. Some evidence also suggests that tubulysins may bind at or near the GTP-binding site of β-tubulin, inducing conformational changes that prevent further interactions necessary for polymerization.
Quantitative Data
| Parameter | Cell Lines | Concentration/Value | Duration | Citation |
| Cytotoxicity | Wildtype HT1080, FAP-expressing HT1080, CAF07 | 10 nM - 100 μM | 5 days | [1] |
The in vivo efficacy of OMTX705, an antibody-drug conjugate carrying this compound, further underscores the potent anti-tumor activity of this compound. In preclinical patient-derived xenograft (PDX) models of pancreatic, lung, breast, and ovarian cancers, OMTX705 induced significant tumor regressions.[2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to elucidate the mechanism of action of microtubule-targeting agents like this compound.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will prevent or reduce this increase in absorbance.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (>99% pure)
-
G-PEM buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound stock solution (in DMSO)
-
Positive controls (e.g., colchicine, vinblastine)
-
Negative control (DMSO vehicle)
-
96-well microplate reader with temperature control (37°C) and 340 nm filter.
-
-
Procedure:
-
Reconstitute purified tubulin in ice-cold G-PEM buffer to a final concentration of approximately 3 mg/mL.
-
Add various concentrations of this compound (and controls) to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time for each concentration of this compound and controls.
-
Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound required to inhibit the growth of or kill cancer cells.
Principle: Various methods can be used, such as the MTT or MTS assay, which measure the metabolic activity of viable cells, or assays that measure cell membrane integrity.
Protocol (MTT Assay):
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates.
-
-
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve.
-
Signaling Pathways and Downstream Effects
The disruption of microtubule dynamics by this compound triggers a cascade of downstream cellular events, ultimately leading to cell death.
Cell Cycle Arrest
Microtubules are fundamental to the formation of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during mitosis. By inhibiting microtubule polymerization, this compound prevents the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism, leading to a prolonged arrest in the G2/M phase of the cell cycle.
Induction of Apoptosis
Prolonged mitotic arrest induced by microtubule-targeting agents like this compound ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. The exact mechanisms are complex but are thought to involve the phosphorylation status of anti-apoptotic proteins like Bcl-2 and the activation of the mitochondrial cell death pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
In-Depth Technical Guide to the Core Properties of TAM470 Cytolysin
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM470 is a novel synthetic cytolysin belonging to the tubulysin family of potent microtubule inhibitors.[1] It serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activating Protein (FAP) on cancer-associated fibroblasts (CAFs).[1][2] This document provides a comprehensive technical overview of the core properties of this compound, including its mechanism of action, quantitative data on its cytotoxic activity, and detailed experimental protocols.
Core Properties of this compound
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. The primary mechanism of action involves the inhibition of tubulin polymerization.[1][3] this compound binds to β-tubulin, leading to the destruction of α-β tubulin heterodimers.[3] This prevents the formation of microtubules and leads to the depolymerization of existing ones.[3] The disruption of the microtubule network ultimately induces G2/M phase cell cycle arrest and apoptosis in proliferating cells.[2]
dot
Caption: Mechanism of action of this compound leading to apoptosis.
Quantitative Data
The cytotoxic activity of this compound has been evaluated both as a free drug and as the payload of the ADC OMTX705. The following tables summarize the key quantitative findings from in vitro studies.
Table 1: In Vitro Cytotoxicity of OMTX705 (this compound Payload) [1]
| Cell Line | Description | IC50 (pmol/L) |
| HT1080-FAP | FAP-expressing fibrosarcoma | ~230 |
| HT1080-WT | Wild-type fibrosarcoma | >100,000 |
| CAF07 | Primary cancer-associated fibroblasts | Not specified |
Note: The high IC50 value in HT1080-WT cells demonstrates the FAP-dependent specificity of the OMTX705 ADC. The potent cytotoxicity is observed in FAP-expressing cells.
Experimental Protocols
In Vitro Cell Viability (Cytotoxicity) Assay
This protocol outlines the methodology used to determine the cytotoxic effects of this compound (as a free drug or ADC).
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines or primary cells.
Materials:
-
Target cells (e.g., HT1080-FAP, HT1080-WT, CAFs)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (OMTX705, unconjugated antibody, free this compound)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
10% acetic acid
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (e.g., OMTX705 starting at 400 nmol/L, free this compound starting at 60 µmol/L).
-
Remove the culture medium from the wells and add the diluted compounds.
-
Incubate the plates for 120 hours.
-
After incubation, wash the cells with PBS.
-
Stain the cells with Crystal Violet solution for 10-20 minutes at room temperature.
-
Wash away the excess stain with water and allow the plates to air dry.
-
Solubilize the stain by adding 10% acetic acid to each well.
-
Measure the absorbance at a wavelength of 570-590 nm using a plate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.[1]
dot
Caption: Workflow for the in vitro cytotoxicity assay.
Caspase 3/7 Activity Assay
This protocol is used to measure the induction of apoptosis by this compound.
Objective: To quantify the activity of caspase 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Target cells
-
White-walled 96-well plates
-
Test compounds
-
Caspase-Glo® 3/7 Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates.
-
Treat the cells with the test compounds (e.g., 400 nmol/L of antibody or 60 µmol/L of free drug) for various durations.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer. The measured luminescence is proportional to the caspase activity.[1]
Signaling and Cellular Fate
The primary signaling event initiated by this compound is the disruption of the microtubule network. This leads to a cascade of events culminating in apoptosis. The induction of caspase 3/7 activity confirms that this compound-mediated cell death occurs through the apoptotic pathway.[1]
dot
Caption: Cellular fate pathway induced by this compound.
References
TAM470: A Technical Guide to its Tubulin Polymerization Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TAM470, a potent inhibitor of tubulin polymerization. We will delve into its mechanism of action, binding site, and preclinical data, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound is a novel synthetic cytolysin belonging to the tubulysin family of natural products. Its primary mechanism of action is the potent inhibition of tubulin polymerization. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, this compound effectively arrests cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.
Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. This compound exerts its anti-cancer effects by binding to β-tubulin, a subunit of the αβ-tubulin heterodimer, which is the fundamental building block of microtubules. This binding prevents the formation of functional microtubules, leading to the collapse of the mitotic spindle and cell death.
Signaling Pathway of this compound-Induced Apoptosis
Caption: Mechanism of this compound-induced apoptosis.
Quantitative Preclinical Data
This compound has demonstrated potent cytotoxic and anti-tumor activity in preclinical studies, both as a standalone agent and as the payload component of the antibody-drug conjugate (ADC), OMTX705.
In Vitro Tubulin Polymerization Inhibition
While a specific IC50 value for this compound in a cell-free tubulin polymerization assay is not publicly available, compounds in the tubulysin class are known to be exceptionally potent inhibitors, with IC50 values typically in the low nanomolar to sub-nanomolar range.
| Compound Class | Assay Type | Reported IC50 Range |
| Tubulysin Analogues | Cell-free Tubulin Polymerization | 0.01 - 10 nM[1] |
In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer-associated cell lines.
| Cell Line | Description | Assay | Exposure Time | IC50 |
| CAF07 | Cancer-Associated Fibroblasts | Crystal Violet | 120 hours | Not explicitly stated, but showed dose-dependent cytotoxicity |
| HT1080-FAP | FAP-expressing Fibrosarcoma | Crystal Violet | 120 hours | Not explicitly stated, but showed dose-dependent cytotoxicity |
| HT1080-WT | Wild-Type Fibrosarcoma | Crystal Violet | 120 hours | Not explicitly stated, but showed dose-dependent cytotoxicity |
Data extracted from preclinical studies of OMTX705.
In Vivo Anti-Tumor Efficacy (as OMTX705 ADC)
The anti-tumor activity of this compound has been demonstrated in vivo as the payload of the FAP-targeting ADC, OMTX705, in various patient-derived xenograft (PDX) models.
| Tumor Model | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) |
| Pancreatic (Panc 007) | PDX Mice | OMTX705 (30 mg/kg, i.v.) | Once weekly for 4 doses | 100% with tumor regressions[2][3] |
| Lung (Lung 024) | PDX Mice | OMTX705 (30 mg/kg, i.v.) | Not specified | Significant tumor growth inhibition[2][3] |
| Breast (Breast 014) | PDX Mice | OMTX705 (30 mg/kg, i.v.) | Not specified | Significant tumor growth inhibition[2][3] |
Experimental Protocols
In Vitro Tubulin Polymerization Assay (General Protocol)
This protocol outlines a general procedure for assessing the inhibitory effect of compounds like this compound on tubulin polymerization using a fluorescence-based method.
Caption: Workflow for an in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized >99% pure tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice.
-
Prepare a stock solution of GTP in buffer.
-
Prepare serial dilutions of this compound in the assay buffer. A positive control (e.g., nocodazole) and a negative control (vehicle) should be included.
-
-
Reaction Setup:
-
In a pre-chilled 96-well plate, add the diluted this compound or control compounds.
-
Add the cold tubulin solution to each well.
-
Finally, add GTP to each well to a final concentration of 1 mM.
-
-
Polymerization and Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence (e.g., using a fluorescent reporter that binds to polymerized microtubules) or absorbance at 340 nm kinetically for a set period (e.g., 60 minutes).
-
-
Data Analysis:
-
The rate of polymerization is determined from the slope of the linear phase of the polymerization curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vitro Cytotoxicity Assay (Crystal Violet)
This protocol describes the assessment of cell viability after treatment with this compound using the crystal violet staining method.
Caption: Workflow for a crystal violet cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed adherent cells in a 96-well plate at an appropriate density and allow them to attach overnight.[4]
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 120 hours).[5]
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde for 15-20 minutes at room temperature.[5]
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well, incubating for 20-30 minutes at room temperature.[4][6]
-
Washing: Carefully wash the plate with water to remove the excess stain and allow the plate to air dry.[4][5]
-
Solubilization: Add a solubilizing agent (e.g., methanol or 1% SDS) to each well to dissolve the stain.[5][6]
-
Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 570 nm using a microplate reader.[4][6]
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of a compound in a patient-derived xenograft (PDX) model.
Methodology:
-
Animal Model: Utilize immunodeficient mice (e.g., NOD-scid gamma mice) for the engraftment of human tumor tissue.[7]
-
Tumor Implantation: Subcutaneously implant small fragments of patient-derived tumor tissue into the flanks of the mice.[8][9][10]
-
Tumor Growth and Randomization: Monitor tumor growth regularly using calipers. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[10]
-
Treatment Administration: Administer the test compound (e.g., OMTX705) and vehicle control according to the specified dosing schedule (e.g., intravenously or intraperitoneally, once weekly).[2][3]
-
Monitoring: Monitor tumor volume, body weight, and the general health of the animals throughout the study.[8][10]
-
Endpoint and Analysis: The study is typically terminated when tumors in the control group reach a predetermined size. Efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is a common metric for assessing efficacy.[2][3]
References
- 1. mdpi.com [mdpi.com]
- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Crystal violet staining protocol | Abcam [abcam.com]
- 6. clyte.tech [clyte.tech]
- 7. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo xenograft tumor growth assay [bio-protocol.org]
- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 10. yeasenbio.com [yeasenbio.com]
In-Depth Technical Guide: Discovery and Synthesis of TAM470
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TAM470 is a novel, synthetic cytolysin belonging to the tubulysin family of microtubule inhibitors. Its potent cytotoxic activity is achieved through the inhibition of tubulin polymerization and the disruption of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. This compound serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) expressed on cancer-associated fibroblasts (CAFs) within the tumor microenvironment. This targeted delivery strategy aims to enhance the therapeutic index by concentrating the cytotoxic agent at the tumor site, thereby minimizing systemic toxicity. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative biological data.
Discovery and Rationale
The discovery of this compound is rooted in the extensive research on tubulysins, a class of natural products known for their exceptionally high cytotoxicity against a wide range of cancer cell lines, including multidrug-resistant strains.[1] The rationale for developing synthetic tubulysin analogs like this compound is to overcome the supply limitations of the natural products and to enable the fine-tuning of physicochemical and pharmacological properties for applications such as ADCs.[1]
This compound was specifically designed and synthesized for its role as a payload in the ADC OMTX705.[1] The selection of a tubulin inhibitor as the payload is based on the well-established clinical validation of microtubule-targeting agents in cancer therapy.[2] By conjugating this compound to an antibody targeting FAP, a protein highly expressed on CAFs in many solid tumors, OMTX705 is designed to selectively eliminate these stromal cells, thereby disrupting the tumor microenvironment and potentially overcoming resistance to conventional therapies.[3][4]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is proprietary and not publicly disclosed in full detail, the general synthetic strategies for tubulysin derivatives are well-documented in patent literature. These complex multi-step syntheses typically involve the sequential coupling of the constituent amino acid and peptide fragments that make up the tubulysin scaffold.
A representative synthetic approach for a tubulysin analog similar to this compound would likely involve the following key stages:
-
Synthesis of the Tubuvaline (Tuv) and Tubuphenylalanine (Tup) Fragments: These unusual amino acid components are synthesized through multi-step organic reactions. The synthesis of the Tuv fragment often starts from a chiral precursor to establish the correct stereochemistry.[1]
-
Solid-Phase or Solution-Phase Peptide Coupling: The individual amino acid and peptide fragments are sequentially coupled to assemble the linear peptide backbone of the tubulysin analog. Solid-phase peptide synthesis (SPPS) is a common strategy to facilitate purification.[1]
-
Cyclization and Final Modifications: The linear precursor is then cyclized, and final protecting groups are removed to yield the active tubulysin analog.
The following diagram illustrates a generalized workflow for the synthesis of a tubulysin-based ADC payload.
References
TAM470: A Technical Guide on its Role in Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAM470 is a novel, synthetic cytolysin belonging to the tubulysin family of potent microtubule-targeting agents.[1][2] It functions as a critical component of the antibody-drug conjugate (ADC) OMTX705, where it serves as the cytotoxic payload.[3][4][5] This technical guide provides a comprehensive overview of the known mechanisms of this compound's interaction with the microtubule cytoskeleton, its role in inducing cell cycle arrest and apoptosis, and its application in targeted cancer therapy. While specific quantitative data on this compound's direct effects on tubulin polymerization and microtubule dynamics are not publicly available, this guide consolidates the existing knowledge and provides detailed, generalized experimental protocols relevant to its study.
Introduction to this compound and Microtubule Dynamics
Microtubules are highly dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers.[6] Their ability to undergo phases of polymerization (growth) and depolymerization (shrinkage), a process termed dynamic instability, is fundamental to numerous cellular processes, including mitosis, intracellular transport, and the maintenance of cell shape.[6] Due to their critical role in cell division, microtubules are a well-established and highly successful target for anticancer drug development.[6]
This compound is a synthetic analogue of tubulysin, a class of natural tetrapeptides known for their exceptionally potent inhibition of tubulin polymerization.[1][2] Tubulysins bind to the vinca domain on β-tubulin, disrupting the formation of longitudinal tubulin-tubulin interactions and thereby preventing microtubule assembly.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] this compound, as the cytotoxic component of the ADC OMTX705, is designed to be delivered specifically to cancer-associated fibroblasts (CAFs) that express Fibroblast Activation Protein (FAP), thereby minimizing off-target toxicity.[3][4][5]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inhibition of tubulin polymerization.[3][8] By binding to β-tubulin, this compound disrupts the structure of the α-β tubulin heterodimers, rendering them incapable of assembling into microtubules.[3] This leads to a net depolymerization of the microtubule network within the cell.
Role in the Antibody-Drug Conjugate OMTX705
In the context of the ADC OMTX705, this compound is linked to a monoclonal antibody that targets FAP, a protein highly expressed on CAFs in the tumor microenvironment.[3][4][5] The mechanism unfolds as follows:
-
Targeting and Binding: The antibody component of OMTX705 binds to FAP on the surface of CAFs.[8]
-
Internalization: The ADC-FAP complex is internalized by the cell.[8]
-
Payload Release: Within the cell, the linker connecting this compound to the antibody is cleaved, releasing the active cytotoxic agent.[8]
-
Microtubule Disruption: Free this compound binds to β-tubulin, inhibiting microtubule polymerization and leading to cell death.[3][8]
This targeted delivery system aims to concentrate the cytotoxic effects of this compound within the tumor microenvironment, potentially leading to a bystander killing effect on adjacent tumor cells.
Quantitative Data on this compound's Effect on Microtubule Dynamics
Currently, there is a lack of publicly available, specific quantitative data detailing the effects of this compound on microtubule dynamics. This includes:
-
IC50 for Tubulin Polymerization: The half-maximal inhibitory concentration for in vitro tubulin polymerization has not been reported.
-
Binding Affinity (Kd): The dissociation constant for the binding of this compound to tubulin is not available.
-
Effects on Dynamic Instability: Quantitative data on the impact of this compound on the key parameters of microtubule dynamic instability (growth rate, shortening rate, catastrophe frequency, and rescue frequency) have not been published.
The available data on the biological activity of this compound is primarily in the context of cellular cytotoxicity.
Table 1: Cytotoxicity of this compound
| Cell Line(s) | Concentration Range | Exposure Time | Outcome | Citation |
| Wildtype HT1080, FAP-expressing HT1080, CAF07 | 10 nM - 100 μM | 5 days | Exhibits cytotoxicity | [3] |
Note: This data represents a range of effective concentrations and not a specific IC50 value. The determination of a precise IC50 requires further dose-response studies.
Experimental Protocols
While specific protocols for this compound are not published, the following are detailed, generalized protocols for key assays used to characterize microtubule-targeting agents. These can be adapted for the study of this compound.
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the increase in turbidity as tubulin heterodimers polymerize into microtubules.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 10% glycerol)
-
GTP solution (100 mM)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well microplate (clear, flat-bottom)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation:
-
Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 3-5 mg/mL. Keep on ice.
-
Prepare a 10 mM working stock of GTP in G-PEM buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the polymerization mix. For a 100 µL final reaction volume, combine:
-
Tubulin solution
-
GTP to a final concentration of 1 mM
-
G-PEM buffer to bring the volume to 90 µL.
-
-
In the 96-well plate, add 10 µL of the this compound dilution or DMSO (for control wells).
-
-
Initiation and Measurement:
-
Pre-warm the spectrophotometer to 37°C.
-
Carefully add 90 µL of the polymerization mix to each well containing the compound or vehicle.
-
Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time.
-
Determine the Vmax of polymerization for each concentration of this compound.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., HT1080)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired exposure time (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways
Currently, there is no published information on specific signaling pathways that are directly modulated by or that regulate the activity of this compound on microtubules. The primary effect of this compound is considered to be the direct inhibition of tubulin polymerization, which then triggers downstream events such as the activation of the spindle assembly checkpoint and the intrinsic apoptotic pathway.
Conclusion and Future Directions
This compound is a potent inhibitor of tubulin polymerization with significant potential as a cytotoxic payload in antibody-drug conjugates. Its role in the FAP-targeting ADC OMTX705 demonstrates a promising strategy for cancer therapy by targeting the tumor microenvironment. However, a detailed, quantitative understanding of its direct interaction with tubulin and its effects on microtubule dynamics is still lacking in the public domain.
Future research should focus on:
-
Quantitative Characterization: Determining the IC50 for tubulin polymerization, the binding constant (Kd) to tubulin, and the specific effects on the parameters of microtubule dynamic instability.
-
Structural Studies: Elucidating the high-resolution crystal structure of this compound in complex with tubulin to understand the precise binding interactions.
-
Signaling Pathway Analysis: Investigating potential upstream and downstream signaling pathways that may modulate or be affected by this compound's activity beyond the direct inhibition of microtubule formation.
A more in-depth understanding of these aspects will be crucial for the rational design of next-generation tubulysin-based therapeutics and for optimizing their clinical application.
References
- 1. Recent advances in the synthesis of tubulysins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
TAM470: A Technical Guide to a Potent Tubulin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAM470 is a novel and highly potent synthetic cytolysin belonging to the tubulysin class of natural products. It functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization, a critical process for cell division. This activity leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis in rapidly proliferating cells. Due to its significant cytotoxicity, this compound has been successfully incorporated as the payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and available data on this compound, intended for researchers and professionals in the field of drug development.
Chemical Structure and Properties
This compound is a complex tetrapeptide-like molecule with the chemical formula C41H67N7O6S and a molecular weight of 786.08 g/mol . Its structure is characterized by the presence of unique amino acid residues, which are crucial for its biological activity.
| Property | Value |
| Chemical Formula | C41H67N7O6S |
| Molecular Weight | 786.08 g/mol |
| CAS Number | 1802498-63-0 |
| SMILES | O=C([C@@H]1N(CCCC1)C)N--INVALID-LINK--CC">C@@HC(N(CCC)--INVALID-LINK--C--INVALID-LINK--C(NN)=O)CC3=CC=C(C=C3)O)=O)=CS2">C@HOCCC)=O |
| Appearance | White to off-white solid |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism of action of this compound is the inhibition of tubulin polymerization. Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a pivotal role in mitosis, intracellular transport, and cell shape maintenance.
By binding to tubulin, this compound disrupts the assembly of microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle at the G2/M phase, as the mitotic spindle cannot be formed correctly. Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][3]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound, leading to apoptosis.
Mechanism of this compound-induced apoptosis.
Synthesis of this compound
While a specific, publicly available, step-by-step synthesis protocol for this compound has not been identified in the reviewed literature, its synthesis can be inferred from the well-established methodologies for creating tubulysin analogs.[4][5][6][7] The synthesis is a complex, multi-step process involving the careful coupling of its constituent non-standard amino acid fragments.
A generalized synthetic workflow for tubulysin analogs is depicted below:
Generalized workflow for tubulysin analog synthesis.
The synthesis typically involves the protection of reactive functional groups, peptide coupling reactions, and subsequent deprotection steps. Purification is often achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Quantitative Data
Quantitative data for this compound is primarily available in the context of its use as a payload in the antibody-drug conjugate OMTX705. The efficacy of OMTX705 has been evaluated in various preclinical models.
In Vivo Efficacy of OMTX705 (this compound Payload)
| Tumor Model | Treatment | Dosage | Outcome | Reference |
| Pancreatic Cancer PDX | OMTX705 | 30-60 mg/kg | Tumor regression | [8][9] |
| Lung Adenocarcinoma PDX | OMTX705 | 30 mg/kg | Higher efficacy than paclitaxel combination | [9] |
| Breast Cancer PDX | OMTX705 | 30 mg/kg | Highest tumor regression rate | [9] |
| Humanized PDX Lung Cancer | OMTX705 | 20 mg/kg | Increased CD8+ T-cell infiltration, complete regressions | [8][10] |
While specific IC50 values for this compound against a broad panel of cancer cell lines are not detailed in the provided search results, tubulysins, in general, are known to exhibit potent cytotoxicity with IC50 values in the nanomolar to picomolar range.[4][5]
Experimental Protocols
Detailed experimental protocols for the synthesis and specific assays of this compound are proprietary. However, based on the literature for tubulysin analogs and microtubule inhibitors, the following are generalized protocols for key experiments.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[11][12][13][14][15]
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.
Methodology:
-
Reagents: Purified tubulin (>99%), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
Procedure: a. A reaction mixture containing tubulin and GTP in polymerization buffer is prepared and kept on ice. b. The test compound at various concentrations is added to the wells of a pre-warmed 96-well plate. c. The tubulin/GTP mixture is added to the wells to initiate the reaction. d. The absorbance at 340 nm is measured every 60 seconds for 60 minutes at 37°C using a microplate reader.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. The IC50 value is calculated as the concentration of the compound that inhibits the polymerization rate by 50%.
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of a compound required to kill 50% of a cell population (IC50). The MTT assay is a common method.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Reagents: Cancer cell lines, cell culture medium, MTT solution, solubilization solution (e.g., DMSO).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound (this compound) for a specified period (e.g., 72 hours). c. MTT solution is added to each well, and the plate is incubated for 2-4 hours to allow formazan formation. d. The solubilization solution is added to dissolve the formazan crystals. e. The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The absorbance values are plotted against the compound concentration, and the IC50 value is determined from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).[16][17][18][19][20]
Principle: A fluorescent dye, such as propidium iodide (PI), binds stoichiometrically to DNA. The amount of fluorescence is therefore proportional to the amount of DNA in a cell. Cells in G2/M have twice the DNA content of cells in G0/G1.
Methodology:
-
Reagents: Cancer cell lines, cell culture medium, test compound (this compound), fixation solution (e.g., 70% ethanol), PI staining solution (containing RNase A).
-
Procedure: a. Cells are treated with the test compound for a specified time. b. Cells are harvested, washed, and fixed in cold ethanol. c. The fixed cells are washed and then stained with the PI/RNase A solution. d. The fluorescence of individual cells is measured using a flow cytometer.
-
Data Analysis: The data is presented as a histogram of DNA content. The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of a compound in an animal model.[8][21][22]
Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID).
-
Tumor Implantation: Human cancer cells or patient-derived tumor fragments are implanted subcutaneously or orthotopically.
-
Treatment: Once tumors reach a certain size, mice are randomized into treatment and control groups. The test compound (e.g., OMTX705) is administered according to a specific dosing schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for further analysis.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is used to determine the significance of the anti-tumor effect.
Conclusion
This compound is a potent tubulin polymerization inhibitor with significant potential as a cytotoxic agent for cancer therapy. Its incorporation into the antibody-drug conjugate OMTX705 demonstrates a promising strategy for targeted delivery to the tumor microenvironment, thereby enhancing its therapeutic index. Further research into the synthesis of this compound and its analogs, as well as more detailed elucidation of its interactions with the tubulin protein, will be valuable for the development of next-generation microtubule-targeting agents. The experimental protocols outlined in this guide provide a foundation for the continued investigation and evaluation of this important class of molecules.
References
- 1. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. conservancy.umn.edu [conservancy.umn.edu]
- 7. Total Synthesis and Biological Evaluation of Tubulysin U, Tubulysin V, and their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tubulin polymerization assay [bio-protocol.org]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Flow cytometry with PI staining | Abcam [abcam.com]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. auctoresonline.org [auctoresonline.org]
- 20. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TAM470 (CAS No. 1802498-63-0): A Novel Cytotoxin for Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Core Summary
TAM470 is a novel and potent cytolysin, a synthetic small molecule that functions as a microtubule-destabilizing agent. Its primary and most significant application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs). The most prominent example of its use is in the investigational ADC, OMTX705, which is designed to target Fibroblast Activation Protein (FAP), a protein frequently overexpressed in the stromal tissue of various cancers. This technical guide provides a comprehensive overview of this compound, detailing its physicochemical properties, mechanism of action, quantitative cytotoxicity data, and key experimental protocols.
Physicochemical and Chemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value |
| CAS Number | 1802498-63-0 |
| Molecular Formula | C41H67N7O6S[1] |
| Molecular Weight | 786.08 g/mol [2] |
| Appearance | White to off-white solid powder[1] |
| Solubility | Soluble in DMSO (100 mg/mL) |
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its potent cytotoxic effects by interfering with the dynamic instability of microtubules, which are essential cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell structure. The mechanism of action can be summarized in the following key steps:
-
Binding to β-Tubulin: this compound directly binds to the β-subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[3]
-
Inhibition of Polymerization: This binding event prevents the assembly of tubulin heterodimers into microtubules, thus halting their formation.[1][2]
-
Promotion of Depolymerization: In addition to preventing assembly, this compound also actively promotes the disassembly of existing microtubules.[1][2]
The collective effect of these actions is a significant disruption of the cellular microtubule network. This leads to an arrest of the cell cycle, predominantly in the G2/M phase, as the mitotic spindle cannot form correctly. Ultimately, this prolonged cell cycle arrest triggers the apoptotic cascade, leading to programmed cell death.
Signaling Pathway of this compound-Induced Cytotoxicity
The following diagram illustrates the molecular cascade initiated by this compound.
Caption: Mechanism of this compound-induced cytotoxicity via microtubule disruption.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic activity of this compound has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) values from a representative study are summarized in the table below. This data is derived from the supplementary materials of the study by Fabre M, et al., published in Clinical Cancer Research in 2020.
| Cell Line | Description | IC50 (nmol/L) |
| HT1080 | Human fibrosarcoma (wildtype) | 10.3 ± 1.5 |
| FAP-HT1080 | HT1080 engineered to express Fibroblast Activation Protein | 9.8 ± 1.2 |
| CAF07 | Cancer-Associated Fibroblasts | 12.5 ± 2.1 |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
In Vitro Cytotoxicity Assay (MTT-based)
This protocol outlines a standard procedure for determining the IC50 values of this compound against adherent cell lines.
Materials:
-
Target cell lines (e.g., HT1080, FAP-HT1080, CAF07)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include wells with vehicle control (medium containing the same concentration of DMSO as the highest this compound concentration) and wells with medium only (for blank measurements).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Solubilization of Formazan: Add 100 µL of the solubilization buffer to each well. Mix gently with a multichannel pipette to dissolve the formazan crystals. Incubate the plate overnight in the incubator.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
In Vitro Tubulin Polymerization Assay
This spectrophotometric assay is used to measure the effect of this compound on the in vitro assembly of purified tubulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 10% glycerol)
-
GTP stock solution (100 mM)
-
This compound stock solution (in DMSO)
-
Positive controls: Paclitaxel (polymerization promoter), Vinblastine or Colchicine (polymerization inhibitors)
-
96-well, UV-transparent, half-area plates
-
Temperature-controlled microplate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer to a final concentration of 3-4 mg/mL. Keep on ice. Prepare a working solution of GTP (e.g., 10 mM) in polymerization buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds in polymerization buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the diluted compounds.
-
Initiation of Polymerization: Prepare a tubulin/GTP mixture to achieve a final concentration of 1 mM GTP. Add the tubulin/GTP mixture to each well to initiate the polymerization reaction. The final volume in each well should be approximately 50-100 µL.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance is due to light scattering by the forming microtubules.
-
Data Analysis: Plot the absorbance at 340 nm as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of this compound is quantified by comparing the polymerization curves of the treated samples to the vehicle control.
Experimental Workflow Diagram
Caption: Workflow for key in vitro characterization of this compound.
Synthesis Overview
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, its structure is analogous to other tubulysin natural products. The synthesis of such complex tetrapeptide-like molecules typically involves a convergent strategy. This would entail the individual synthesis of the key constituent fragments:
-
The N-terminal N-methyl pipecolic acid (Mep) moiety.
-
The central amino acid residues.
-
The unique tubuvaline (Tuv) and tubuphenylalanine (Tup) or analogous fragments.
These fragments are then sequentially coupled using standard peptide coupling methodologies to construct the final this compound molecule. The synthesis of tubulysin analogs is a complex area of organic chemistry, often requiring numerous steps with careful stereochemical control.
Conclusion
This compound is a highly potent microtubule-destabilizing agent that holds significant promise as a cytotoxic payload for the next generation of antibody-drug conjugates. Its well-characterized mechanism of action, involving the direct inhibition of tubulin polymerization, provides a rational basis for its application in oncology. The quantitative data demonstrate its nanomolar potency against relevant cell lines. The provided experimental protocols serve as a foundation for researchers to further investigate and harness the therapeutic potential of this molecule in targeted cancer therapies.
References
- 1. [PDF] OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Semantic Scholar [semanticscholar.org]
- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
In-depth Technical Guide: TAM470 for Cancer Cell Line Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM470 is a novel and potent cytolysin that functions as a microtubule inhibitor. By disrupting the dynamics of tubulin polymerization and depolymerization, this compound effectively arrests the cell cycle and induces apoptosis in proliferating cells. Its primary mechanism of action involves binding to β-tubulin and destabilizing the α-β tubulin heterodimers, which are essential for the formation and function of the mitotic spindle. This targeted disruption of the microtubule network makes this compound a compound of significant interest in cancer research. Furthermore, this compound serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) positive cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, experimental protocols for its use in cancer cell line research, and available data on its efficacy.
Mechanism of Action
This compound exerts its cytotoxic effects by interfering with the highly dynamic process of microtubule formation and breakdown, which is critical for cell division, intracellular transport, and maintenance of cell structure. The key steps in its mechanism of action are:
-
Binding to β-tubulin: this compound directly binds to the β-tubulin subunit of the α-β tubulin heterodimer.
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin heterodimers into microtubules.
-
Promotion of Depolymerization: this compound also actively promotes the depolymerization of existing microtubules.
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules, prevents proper chromosome segregation during mitosis, leading to an arrest of the cell cycle in the G2/M phase.[1]
-
Induction of Apoptosis: Prolonged cell cycle arrest at the G2/M checkpoint triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1]
This targeted disruption of microtubule dynamics is a well-established strategy in cancer therapy, utilized by other successful chemotherapeutic agents.
Quantitative Data
While much of the publicly available in vivo efficacy data for this compound is in the context of the ADC OMTX705, in vitro studies have demonstrated its potent cytotoxic activity as a standalone agent. The following table summarizes the available quantitative data on this compound's effect on various cell lines.
| Cell Line | Cell Type | Assay | Endpoint | IC50 / Effect | Citation |
| HT1080 (wildtype) | Fibrosarcoma | Cytotoxicity | 5 days | Cytotoxic at 10 nM - 100 µM | [2] |
| HT1080 (FAP-expressing) | Fibrosarcoma | Cytotoxicity | 5 days | Cytotoxic at 10 nM - 100 µM | [2] |
| CAF07 | Cancer-Associated Fibroblast | Cytotoxicity | 5 days | Cytotoxic at 10 nM - 100 µM | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on cancer cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Tubulin Polymerization Assay
This in vitro assay directly measures the effect of this compound on the polymerization of purified tubulin.
Materials:
-
Purified tubulin
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)
-
This compound
-
Paclitaxel (positive control for polymerization)
-
Colchicine or Nocodazole (positive controls for depolymerization)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup: On ice, prepare a reaction mixture containing purified tubulin in polymerization buffer with GTP.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control and positive controls.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.
-
Monitoring Polymerization: Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot absorbance versus time. Compare the polymerization curves of this compound-treated samples to the controls to determine its inhibitory effect.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Trypsin-EDTA
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., IC50 concentration) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with PBS.
-
Fixation: Resuspend the cells in ice-cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Differentiate cell populations based on their fluorescence:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot Analysis
This technique can be used to analyze the expression of proteins involved in the cell cycle and apoptosis following this compound treatment.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against β-tubulin, Cyclin B1, CDK1, cleaved Caspase-3, PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities to determine changes in protein expression levels.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for an in vitro cytotoxicity (MTT) assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
Downstream Signaling Effects of Microtubule Disruption
While this compound's primary target is tubulin, the disruption of the microtubule network can have broader consequences on cellular signaling. Microtubules serve as scaffolds for various signaling proteins, and their depolymerization can lead to the activation of stress-response pathways. For instance, microtubule disruption has been shown to activate signaling pathways such as NF-κB and TNF signaling.[3][4] These pathways are involved in inflammation, cell survival, and apoptosis. The activation of these pathways following microtubule disruption by this compound could contribute to its overall anti-cancer effect. However, a direct, causal link between this compound-induced microtubule disruption and the PI3K/AKT/mTOR pathway has not been definitively established in the reviewed literature. Further research is needed to elucidate the complex interplay between microtubule dynamics and major signaling cascades in the context of this compound treatment.
Conclusion
This compound is a potent microtubule inhibitor with clear anti-proliferative and pro-apoptotic effects on cancer cells. Its well-defined mechanism of action on tubulin dynamics provides a solid foundation for its investigation as a potential anti-cancer therapeutic, both as a standalone agent and as a payload in antibody-drug conjugates. The experimental protocols provided in this guide offer a framework for researchers to further explore the efficacy and cellular effects of this compound in various cancer cell line models. Future research should focus on expanding the quantitative dataset of this compound's activity across a broader range of cancer cell types and further investigating the downstream signaling consequences of its microtubule-disrupting activity. This will be crucial for a comprehensive understanding of its therapeutic potential and for identifying patient populations that may benefit most from this compound-based therapies.
References
Methodological & Application
TAM470 Protocol for In Vitro Studies: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM470 is a novel and potent cytolysin that functions as a microtubule-depolymerizing agent. By binding to tubulin, it disrupts the formation and function of microtubules, which are essential components of the cytoskeleton involved in critical cellular processes such as mitosis, cell structure maintenance, and intracellular transport. This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis, making this compound a compound of significant interest for cancer research and drug development.[1]
These application notes provide detailed protocols for in vitro studies involving this compound, covering its preparation, and assays for evaluating its cytotoxic and mechanistic properties.
Data Presentation
While specific IC50 values for this compound as a standalone agent across a wide range of cancer cell lines are not extensively published in the public domain, its potent activity is evident from its role as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705. OMTX705, which targets Fibroblast Activation Protein (FAP), has demonstrated high potency in FAP-expressing cells.
| Compound | Cell Line | IC50 | Citation |
| OMTX705 | HT1080-FAP | ~230 pmol/L | [2] |
This data highlights the potent cytotoxic potential of the this compound payload when delivered effectively to target cells. Further studies are required to establish a comprehensive profile of this compound's single-agent activity across a panel of cancer cell lines.
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for obtaining accurate and reproducible results in in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in the calculated volume of DMSO.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.
-
Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration).
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of this compound on the polymerization of tubulin in a cell-free system.
Materials:
-
Purified tubulin
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
This compound
-
Positive control (e.g., Nocodazole) and negative control (DMSO)
-
Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and purified tubulin on ice.
-
Add this compound at various concentrations to the reaction mixture. Include positive and negative controls.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C and start recording the absorbance at 340 nm at regular intervals for a specified period (e.g., 60 minutes).
-
The increase in absorbance corresponds to the extent of tubulin polymerization. Analyze the polymerization curves to determine the effect of this compound on the rate and extent of tubulin polymerization.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of this compound on the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with different concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M phase is expected for a microtubule-depolymerizing agent.[1]
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This assay is used to detect and quantify apoptosis induced by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound as a microtubule-depolymerizing agent.
Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: Workflow for analyzing the effect of this compound on the cell cycle using flow cytometry.
Caption: Workflow for the detection of apoptosis induced by this compound using Annexin V and PI staining.
References
Navigating the Use of TAM470 in Cell Culture: Application Notes and Protocols
A Critical Clarification on "TAM470"
Initial research into "this compound" reveals a potential ambiguity in nomenclature within scientific literature and commercial products. The designation can refer to two distinct compounds with different mechanisms of action:
-
This compound : A novel cytolysin that functions as a tubulin inhibitor . It disrupts microtubule dynamics, a critical process for cell division. This compound is notably used as a cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705.
-
TNP-470 : An established angiogenesis inhibitor that targets methionine aminopeptidase-2 (MetAP-2), an enzyme crucial for the growth of new blood vessels.
This document provides detailed application notes and protocols for both compounds to ensure researchers can effectively utilize the correct molecule for their experimental needs.
Part 1: this compound (Tubulin Inhibitor)
Application Notes
This compound is a potent cytotoxic agent that exerts its effects by disrupting microtubule dynamics. It inhibits both the polymerization of tubulin into microtubules and the depolymerization of existing microtubules.[1] This dual action leads to a catastrophic failure of the microtubule network, which is essential for various cellular processes, most notably mitotic spindle formation during cell division. Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest and subsequent cell death, typically through apoptosis.[2][3][4]
Due to its high cytotoxicity, this compound has been developed as a payload for antibody-drug conjugates (ADCs), such as OMTX705, which targets the fibroblast-activating protein (FAP) on cancer-associated fibroblasts.[5][6][7] This targeted delivery strategy aims to concentrate the cytotoxic effects of this compound within the tumor microenvironment, thereby minimizing systemic toxicity.
In a cell culture setting, unconjugated this compound can be used to study the cellular consequences of microtubule disruption, screen for drug resistance mechanisms, or as a positive control for cytotoxicity assays.
Mechanism of Action Summary:
-
Primary Target : β-tubulin.[1]
-
Action : Binds to β-tubulin, destroying α-β tubulin heterodimers.[1] This inhibits both the assembly (polymerization) and disassembly (depolymerization) of microtubules.[1]
-
Cellular Consequence : Disruption of the microtubule cytoskeleton, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[2][3]
Quantitative Data
The following table summarizes the available quantitative data for this compound's cytotoxic effects on various cell lines.
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect |
| HT1080 (wildtype) | Cytotoxicity | 10 nM - 100 µM | 5 days | Reduced cell density |
| HT1080 (FAP-expressing) | Cytotoxicity | 10 nM - 100 µM | 5 days | Reduced cell density |
| CAF07 (Cancer-Associated Fibroblasts) | Cytotoxicity | 10 nM - 100 µM | 5 days | Reduced cell density |
Data sourced from MedchemExpress.[1]
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Solubility : this compound is typically soluble in organic solvents such as DMSO.[8]
-
Recommendation : Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Procedure :
-
Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the calculated volume of DMSO to the vial to achieve the desired stock concentration.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage : Store the DMSO stock solution at -20°C or -80°C for long-term stability. A product data sheet suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[1]
2. General Protocol for a Cell Viability (MTT) Assay
This protocol provides a framework for determining the cytotoxic effects of this compound on a chosen cell line.
-
Materials :
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
-
-
Procedure :
-
Cell Seeding :
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound in complete medium from the stock solution. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Assay :
-
Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition :
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
-
-
Visualizations
Caption: Mechanism of action for this compound as a tubulin inhibitor.
Caption: Experimental workflow for a cell viability (MTT) assay.
Part 2: TNP-470 (Angiogenesis Inhibitor)
Application Notes
TNP-470, a synthetic analogue of fumagillin, is a well-characterized angiogenesis inhibitor.[9] Its primary molecular target is methionine aminopeptidase-2 (MetAP-2) , a metalloprotease involved in the post-translational processing of nascent proteins.[10][11] While MetAP-2 is expressed in various cell types, endothelial cells exhibit particular sensitivity to its inhibition.
Inhibition of MetAP-2 by TNP-470 leads to a cytostatic effect, primarily by inducing cell cycle arrest in the late G1 phase.[10] This arrest is mediated through the activation of the p53 tumor suppressor pathway, leading to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[12][13][14] The accumulation of p21 inhibits the activity of cyclin/CDK complexes, preventing the phosphorylation of the retinoblastoma protein (pRB) and thereby blocking entry into the S phase of the cell cycle.[10]
In cell culture, TNP-470 is used to study the mechanisms of angiogenesis, evaluate anti-angiogenic therapeutic strategies, and investigate the role of MetAP-2 in cellular function. It has shown efficacy in inhibiting the proliferation of various cancer cell lines, often at higher concentrations than those required to inhibit endothelial cell growth.
Mechanism of Action Summary:
-
Primary Target : Methionine aminopeptidase-2 (MetAP-2).[10][11]
-
Action : Covalently binds to and irreversibly inhibits MetAP-2.[10]
-
Cellular Consequence : Induces G1 cell cycle arrest through the p53/p21 pathway, primarily in endothelial cells, thereby inhibiting proliferation.[13][14][15] Can also induce apoptosis in some cancer cell lines.[15][16]
Quantitative Data
The following table summarizes the 50% inhibitory concentrations (IC50) of TNP-470 in various human cancer cell lines.
| Cell Line | Cancer Type | Incubation Time | IC50 |
| HL-60, HL-60/ADR, HL-60/VCR | Leukemia | Not Specified | 5-10 µM |
| ARH77 | Myeloma | Not Specified | 5-10 µM |
| U266 | Myeloma | Not Specified | >10 µM |
| CH-1, A2780, A2780/ADR | Ovarian | Not Specified | 10-15 µM |
| SKOV3 | Ovarian (Platinum-resistant) | Not Specified | >40 µM |
| MDA-MB-231 | Breast | Not Specified | 15 µM |
| MCF-7 | Breast | Not Specified | 25 µM |
| KPL-1 | Breast | 72 hours | 35.0 µg/mL |
| MDA-MB-231 | Breast | 72 hours | 25.3 µg/mL |
| MKL-F | Breast | 72 hours | 33.4 µg/mL |
| KKU-M213 | Cholangiocarcinoma | 24 hours | 16.86 µg/mL |
| KKU-M213 | Cholangiocarcinoma | 48 hours | 3.16 µg/mL |
| KKU-M213 | Cholangiocarcinoma | 72 hours | 1.78 µg/mL |
Data compiled from multiple sources.[11][15][17]
Experimental Protocols
1. Preparation of TNP-470 Stock Solution
-
Solubility : TNP-470 is soluble in organic solvents like DMSO and ethanol.
-
Recommendation : Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
-
Procedure :
-
Follow the same procedure as for this compound to prepare a stock solution in DMSO.
-
-
Storage : Store the DMSO stock solution at -20°C or -80°C. A product data sheet suggests storage at -80°C for up to 6 months and at -20°C for up to 1 month.[11]
2. Protocol for a Cell Proliferation ([³H]-Thymidine Incorporation) Assay
This protocol is a classic method to assess the anti-proliferative effects of TNP-470 by measuring DNA synthesis.
-
Materials :
-
Endothelial cells (e.g., HUVECs) or a chosen cancer cell line
-
Complete cell culture medium
-
96-well plates
-
TNP-470 stock solution (in DMSO)
-
[³H]-Thymidine
-
Semiautomated cell harvester
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure :
-
Cell Seeding :
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of TNP-470 in culture medium. Ensure the final solvent concentration is consistent and non-toxic.
-
Replace the medium in the wells with the prepared TNP-470 dilutions or vehicle control.
-
Incubate for 24 hours (or the desired treatment duration).[12]
-
-
Radiolabeling :
-
Harvesting and Counting :
-
Harvest the cells onto glass fiber filters using a semiautomated cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Wash the filters to remove unincorporated [³H]-Thymidine.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of proliferation inhibition for each concentration relative to the vehicle control.
-
Plot the data to determine the IC50 value.
-
-
Visualizations
Caption: Signaling pathway of TNP-470 leading to G1 cell cycle arrest.
Caption: Workflow for a [³H]-Thymidine incorporation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A review of research progress of antitumor drugs based on tubulin targets - Cheng - Translational Cancer Research [tcr.amegroups.org]
- 3. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 5. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. TNP-470: an angiogenesis inhibitor in clinical development for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The anti-angiogenic agent fumagillin covalently binds and inhibits the methionine aminopeptidase, MetAP-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. pnas.org [pnas.org]
- 13. The antiangiogenic agent TNP-470 requires p53 and p21CIP/WAF for endothelial cell growth arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle inhibition by the anti-angiogenic agent TNP-470 is mediated by p53 and p21WAF1/CIP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Angiogenesis inhibitor TNP-470: cytotoxic effects on human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Blocking of methionine aminopeptidase-2 by TNP-470 induces apoptosis and increases chemosensitivity of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of tumor growth and metastasis by angiogenesis inhibitor TNP-470 on breast cancer cell lines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: TAM470 for Cytotoxicity Assays
Introduction
TAM470 is a novel cytolysin that functions as a potent inhibitor of tubulin polymerization.[1] Its mechanism of action involves binding to β-tubulin, which disrupts the formation and function of microtubules. This interference with the cellular cytoskeleton leads to cell cycle arrest and ultimately, apoptosis.[1] These characteristics make this compound a compound of interest in cancer research and a candidate for the development of antibody-drug conjugates (ADCs).[1] These application notes provide detailed protocols for utilizing this compound in cytotoxicity assays to determine its efficacy against various cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by targeting the microtubule network, which is critical for cell division, intracellular transport, and maintenance of cell structure. It binds to β-tubulin, a subunit of the α-β tubulin heterodimers that polymerize to form microtubules. This binding action inhibits both the polymerization and depolymerization of microtubules, disrupting the dynamic instability required for proper mitotic spindle formation and function.[1] The resulting mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Data on this compound Cytotoxicity
The optimal dosage of this compound for cytotoxicity assays is cell-line dependent and should be determined empirically. A preliminary dose-response experiment is recommended to identify the IC50 (half-maximal inhibitory concentration) for the specific cell line under investigation. Based on available data, a broad concentration range can be used for initial screening.
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| HT1080 WT (Fibrosarcoma) | 10 nM - 100 µM | 5 days | Reduced cell density[1] |
| HT1080-FAP (Fibrosarcoma) | 10 nM - 100 µM | 5 days | Reduced cell density[1] |
| CAF07 (Cancer-Associated Fibroblast) | 10 nM - 100 µM | 5 days | Reduced cell density[1] |
Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of this compound solutions for in vitro cytotoxicity assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Reconstitution of Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in DMSO.
-
For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 786.08 g/mol ), dissolve 7.86 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the assay.
-
Note: The final concentration of DMSO in the culture wells should be kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.
-
Protocol 2: MTT Cytotoxicity Assay
This protocol outlines a method for determining cell viability and cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4] Living cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of viable cells.[2]
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
This compound working solutions
-
Complete cell culture medium
-
Solubilization solution (e.g., DMSO, or 0.1% NP-40, 4 mM HCl in isopropanol[5])
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Ensure cell viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells for a vehicle control (cells treated with DMSO-containing medium) and a blank control (medium only).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow cells to attach.[6]
-
-
Cell Treatment:
-
Remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (prepared in Protocol 1).
-
Add 100 µL of medium with the highest concentration of DMSO to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 48, 72, or 96 hours).
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for another 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate gently. For suspension cells, centrifuge the plate before aspiration.[5]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2][3]
-
Calculation of Cell Viability:
-
Subtract the average absorbance of the blank control wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Assessing chemotherapy dosing strategies in a spatial cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of TAM470 to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the conjugation of the novel cytolysin, TAM470, to monoclonal antibodies (mAbs) to generate potent Antibody-Drug Conjugates (ADCs). The information herein is curated for professionals in the fields of oncology, pharmacology, and drug development.
Introduction to this compound and its Role in ADCs
This compound is a potent microtubule inhibitor that belongs to the tubulysin family of cytotoxic agents. Its mechanism of action involves binding to β-tubulin, which disrupts the dynamics of microtubule polymerization and depolymerization.[1][2] This interference with microtubule function leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis in rapidly dividing cancer cells.[1][3] Due to its high cytotoxicity, this compound is an effective payload for ADCs, which are designed to selectively deliver potent drugs to antigen-expressing tumor cells, thereby minimizing systemic toxicity.[1][4]
A notable example of a this compound-based ADC is OMTX705, which comprises the anti-Fibroblast Activation Protein (FAP) antibody OMTX005 conjugated to this compound.[1] FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the stroma of various solid tumors, making it an attractive target for ADC therapy.[1]
Principle of this compound-Antibody Conjugation
The conjugation of this compound to an antibody is typically achieved through a cysteine-based coupling strategy. This method involves the partial reduction of the antibody's interchain disulfide bonds to generate reactive thiol groups. These thiols then react with a maleimide-functionalized this compound-linker construct to form a stable thioether bond. A commonly used linker for this purpose is a protease-cleavable valine-citrulline (vc) linker, such as vcPABA-(EG)3, which is designed to be stable in circulation but release the active this compound payload upon internalization into the target cell and exposure to lysosomal proteases like cathepsin B.[5][6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical this compound-ADC, using OMTX705 as an example.
Table 1: Conjugation and Characterization of OMTX705 [5]
| Parameter | Value | Method of Determination |
| Antibody | OMTX005 (humanized anti-FAP IgG1) | N/A |
| Payload | This compound | N/A |
| Linker | vcPABA-(EG)3 | N/A |
| Conjugation Chemistry | Cysteine-based | N/A |
| Mean Drug-to-Antibody Ratio (DAR) | 3.5 | Hydrophobic Interaction Chromatography (HIC) |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Free Antibody | ~5% | Hydrophobic Interaction Chromatography (HIC) |
Table 2: In Vitro Cytotoxicity of OMTX705 [5]
| Cell Line | Target | IC50 (nmol/L) |
| CAF07 | FAP-positive | ~1 |
| HT1080-FAP | FAP-expressing | ~1 |
| HT1080-WT | FAP-negative | >400 |
Table 3: In Vivo Efficacy of OMTX705 in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model (Panc 007) [5]
| Treatment Group | Dose and Schedule | Tumor Growth Inhibition |
| Vehicle Control | N/A | N/A |
| OMTX705 | 20 mg/kg, i.v., once weekly for 4 doses | Partial Tumor Regression |
| OMTX705 | 30 mg/kg, i.v., once weekly for 4 doses | Tumor Regression |
| OMTX705 | 60 mg/kg, i.v., once weekly for 4 doses | Sustained Tumor Regression |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to an Antibody
This protocol is a general guideline for the cysteine-based conjugation of a maleimide-activated this compound-linker to an antibody. Optimization may be required for different antibodies.
Materials:
-
Antibody (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM in water)
-
Maleimide-activated this compound-linker construct (e.g., this compound-vcPABA-(EG)3-maleimide) dissolved in dimethyl sulfoxide (DMSO)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Conjugation buffer (e.g., 50 mM histidine, 150 mM NaCl, 2 mM EDTA, pH 7.0)
-
Purification columns and buffers (see Protocol 2)
Procedure:
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 5-10 mg/mL.
-
If necessary, perform a buffer exchange into the conjugation buffer.
-
-
Antibody Reduction:
-
In a reaction vessel, add the antibody solution.
-
Add a molar excess of TCEP solution to the antibody solution. A typical starting point is a 2.5-fold molar excess of TCEP over the antibody.[5]
-
Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing. This step partially reduces the interchain disulfide bonds.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add the maleimide-activated this compound-linker solution to the reduced antibody solution. A typical starting point is a 5.5-fold molar excess of the linker-payload over the antibody.[5] The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching:
-
To cap any unreacted maleimide groups, add a molar excess of a quenching reagent like N-acetylcysteine.
-
Incubate for an additional 20-30 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to the purification of the this compound-ADC as described in Protocol 2.
-
Protocol 2: Purification of this compound-ADC by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for purifying ADCs and separating species with different drug-to-antibody ratios (DAR).
Materials:
-
HIC column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
HIC Buffer A (e.g., 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
HIC Buffer B (e.g., 25 mM Sodium Phosphate, pH 7.0)
-
Diafiltration system with appropriate molecular weight cut-off (MWCO) membrane (e.g., 30 kDa)
-
Final formulation buffer (e.g., 10 mM Sodium Succinate, 6% w/v Sucrose, pH 5.5)[8]
Procedure:
-
Column Equilibration:
-
Equilibrate the HIC column with HIC Buffer A.
-
-
Sample Loading:
-
Dilute the quenched conjugation reaction mixture with HIC Buffer A to adjust the salt concentration for binding to the column.
-
Load the diluted sample onto the equilibrated HIC column.
-
-
Elution:
-
Elute the bound ADC using a linear gradient from 100% Buffer A to 100% Buffer B. Species with higher DAR, being more hydrophobic, will elute later in the gradient.
-
Collect fractions across the elution peak.
-
-
Fraction Analysis and Pooling:
-
Analyze the collected fractions by UV spectroscopy and, if possible, non-reducing SDS-PAGE or mass spectrometry to determine the DAR of each fraction.
-
Pool the fractions containing the desired DAR species.
-
-
Buffer Exchange and Formulation:
-
Perform a buffer exchange on the pooled fractions into the final formulation buffer using a diafiltration system.
-
Concentrate the final this compound-ADC to the desired concentration.
-
-
Sterile Filtration:
-
Filter the final product through a 0.22 µm sterile filter.
-
Protocol 3: Characterization of this compound-ADC
1. Drug-to-Antibody Ratio (DAR) Determination by HIC:
-
Inject a small aliquot of the purified this compound-ADC onto an analytical HIC column.
-
The chromatogram will show peaks corresponding to the antibody with different numbers of conjugated this compound molecules (DAR 0, 2, 4, etc.).
-
Calculate the average DAR by determining the area under each peak and using the following formula: Average DAR = Σ (Peak Area of each species * DAR of each species) / Σ (Total Peak Area)
2. Monomer Purity by Size Exclusion Chromatography (SEC):
-
Inject the purified this compound-ADC onto an analytical SEC column.
-
The chromatogram will separate the monomeric ADC from aggregates and fragments.
-
Calculate the percentage of the monomeric peak relative to the total peak area.
3. In Vitro Cytotoxicity Assay (Crystal Violet Assay):
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound-ADC, unconjugated antibody, and free this compound
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Solubilization solution (e.g., 1% SDS in water)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound-ADC, unconjugated antibody, and free this compound.
-
Remove the culture medium from the cells and add the different concentrations of the test articles.
-
Incubate the plates for a period of 72-120 hours.[5]
-
After incubation, gently wash the cells with PBS.
-
Add the Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Wash away the excess stain with water and allow the plates to dry.
-
Add the solubilization solution to each well to dissolve the stain.
-
Read the absorbance at a wavelength of 570 nm using a plate reader.
-
Plot the absorbance against the concentration of the test article and determine the IC50 value.
Protocol 4: In Vivo Efficacy Study in a Xenograft Model
This is a general protocol and should be adapted based on the specific tumor model and institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for implantation
-
This compound-ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the this compound-ADC and vehicle control intravenously (i.v.) or intraperitoneally (i.p.) according to the desired dosing schedule.[5]
-
Measure tumor volume using calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.[9]
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
Visualizations
Signaling Pathway of this compound-ADC Action
Caption: Mechanism of action of a this compound-ADC.
Experimental Workflow for this compound-ADC Generation and Characterization
Caption: Workflow for this compound-ADC synthesis and analysis.
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. mdpi.com [mdpi.com]
- 3. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 6. youtube.com [youtube.com]
- 7. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TAM470 in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM470 is a novel, potent cytolysin that functions as a microtubule inhibitor. It is a synthetic analog of tubulysin, a natural product with powerful anticancer properties. In oncology research, this compound is primarily utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs). The most prominent example is OMTX705, where this compound is linked to a humanized monoclonal antibody that targets Fibroblast Activating Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of various solid tumors.[1][2][3][4] This targeted delivery system allows for the selective destruction of CAFs, which in turn disrupts the tumor stroma, enhances anti-tumor immune responses, and exerts a "bystander effect" by killing adjacent tumor cells.[5]
These application notes provide an overview of the mechanism of action of this compound and detail experimental protocols for its investigation in oncology research, with a focus on its application within the OMTX705 ADC.
Mechanism of Action of this compound
This compound exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[6] Its mechanism of action involves:
-
Binding to β-tubulin: this compound binds to the β-tubulin subunit of microtubules.[4]
-
Inhibition of Polymerization: This binding event inhibits the polymerization of tubulin dimers into microtubules.[2][4]
-
Disruption of Microtubule Network: The inhibition of polymerization leads to the disassembly of the microtubule network.[6]
-
Cell Cycle Arrest: The disruption of the mitotic spindle, a microtubule-based structure essential for chromosome segregation, causes cells to arrest in the G2/M phase of the cell cycle.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[2]
The following diagram illustrates the signaling pathway of this compound's mechanism of action as a microtubule inhibitor.
Caption: Mechanism of action of this compound as a microtubule inhibitor.
Application in OMTX705 Antibody-Drug Conjugate
OMTX705 is a clinical-stage ADC that leverages the potent cytotoxicity of this compound by targeting it to FAP-positive CAFs.[3][5] This approach has a dual mechanism of action:
-
Direct Cytotoxicity to CAFs: OMTX705 binds to FAP on CAFs, is internalized, and releases this compound, leading to the death of these stromal cells. This disrupts the supportive tumor microenvironment.[2]
-
Bystander Killing of Tumor Cells: The released this compound can diffuse into neighboring tumor cells and exert its cytotoxic effects, a phenomenon known as the bystander effect.[5]
This dual action makes OMTX705 a promising therapeutic strategy for various solid tumors that are rich in FAP-expressing CAFs, including pancreatic, breast, lung, and gastric cancers.[3]
The following diagram illustrates the experimental workflow for evaluating OMTX705.
Caption: Experimental workflow for the preclinical and clinical evaluation of OMTX705.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound and OMTX705.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) | Reference |
| HT1080 (wildtype) | Data not available | [4] |
| HT1080 (FAP-expressing) | Data not available | [4] |
| CAF07 | Data not available | [4] |
Note: Specific IC50 values were not provided in the search results, but cytotoxicity was observed in the low nanomolar range.
Table 2: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models
| Tumor Type | Model | Treatment | Outcome | Reference |
| Pancreatic Cancer | Panc 007 | OMTX705 (30 mg/kg, i.v., weekly) | Tumor regression | [1] |
| Lung Adenocarcinoma | Lung 024 | OMTX705 (30 mg/kg, i.v.) | Higher efficacy than paclitaxel | [1] |
| Triple-Negative Breast Cancer | Breast 014 | OMTX705 (30 mg/kg, i.v.) | Tumor growth inhibition | [1] |
| Pancreatic, Gastric, Ovarian | Various PDX | OMTX705 | 100% tumor growth inhibition and regression | [5] |
Table 3: Clinical Trial Information for OMTX705 (NCT05547321)
| Phase | Status | Interventions | Primary Outcome |
| Phase 1 | Recruiting | OMTX705 monotherapy, OMTX705 + Pembrolizumab | Dose Limiting Toxicities, Adverse Events |
Note: Efficacy data from the clinical trial is not yet available.
Experimental Protocols
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the ability of this compound to inhibit the polymerization of purified tubulin in a cell-free system.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
Positive control (e.g., colchicine)
-
96-well microplate, spectrophotometer capable of reading absorbance at 340-350 nm
Protocol:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle control to the wells of a 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance over time to generate polymerization curves.
-
Calculate the IC50 value for this compound's inhibition of tubulin polymerization.[7][8]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound or OMTX705 required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
FAP-positive and FAP-negative cancer cell lines
-
Complete cell culture medium
-
This compound or OMTX705 stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates, multi-channel pipette, plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or OMTX705 for 72-120 hours.[4] Include untreated and vehicle-treated cells as controls.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[9]
In Vivo Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol describes the use of PDX models to evaluate the anti-tumor efficacy of OMTX705 in a setting that more closely mimics human tumors.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived tumor tissue
-
Matrigel
-
OMTX705 solution for injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Surgically implant a small fragment of patient-derived tumor tissue subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer OMTX705 (e.g., 10-30 mg/kg, intravenously) or vehicle control to the respective groups, typically once a week.[1]
-
Measure tumor volume using calipers two to three times per week.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).[10][11]
Conclusion
This compound is a potent microtubule inhibitor with significant potential in oncology, particularly as the cytotoxic payload in the FAP-targeting ADC, OMTX705. The provided application notes and protocols offer a framework for researchers to investigate the mechanism and efficacy of this compound and OMTX705 in various cancer models. The dual mechanism of action of OMTX705, targeting both CAFs and tumor cells, represents a promising strategy to overcome the challenges of the tumor microenvironment and improve patient outcomes. Further preclinical and clinical research is warranted to fully elucidate the therapeutic potential of this novel agent.
References
- 1. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. Oncomatryx Announces FDA and AEMPS IND Clearance for OMTX705, a First-in-class Tumor Microenvironment-targeted ADC, to Treat Advanced Solid Tumors – Oncomatryx [oncomatryx.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for the Study of TAM470, a Microtubule Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM470 is a novel cytolysin that functions as a potent inhibitor of tubulin polymerization.[1] By binding to β-tubulin, this compound disrupts the formation and dynamics of microtubules, essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell structure.[1] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[2] Due to its cytotoxic activity, this compound is utilized as a payload in antibody-drug conjugates (ADCs), such as OMTX705, which targets fibroblast activation protein (FAP) on cancer-associated fibroblasts.[2][3] These application notes provide detailed protocols for the experimental design of studies involving this compound and similar microtubule-targeting agents.
Data Presentation
The following tables summarize representative quantitative data for microtubule inhibitors in various cancer cell lines. This data is intended to serve as a reference for expected outcomes when performing cytotoxicity and cell cycle analysis with this compound.
Table 1: Cytotoxicity of Microtubule Inhibitors in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | HT1080 (FAP-expressing) | Fibrosarcoma | ~10-100* | [1] |
| Paclitaxel | MCF-7 | Breast | 2.5 | [4] |
| Nocodazole | HeLa | Cervical | 49.33 | [5] |
| Colchicine | HeLa | Cervical | 9.17 | [5] |
| Vinblastine | HeLa | Cervical | 0.73 | [5] |
*Concentration range for observed cytotoxicity over 5 days.
Table 2: Effect of Microtubule Inhibitors on Cell Cycle Distribution
| Compound (Concentration) | Cell Line | % Cells in G2/M Phase (Control) | % Cells in G2/M Phase (Treated) | Reference |
| Nocodazole (100 ng/mL) | HeLa | 15% | 85% | Generic Protocol |
| Paclitaxel (10 nM) | A549 | 12% | 70% | Generic Protocol |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of this compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules causes an increase in turbidity, which can be measured spectrophotometrically at 340 nm.
Materials:
-
Tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc. or MilliporeSigma)
-
Purified tubulin (>99% pure)
-
GTP solution
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
This compound stock solution (in DMSO)
-
Paclitaxel (positive control for polymerization promotion)
-
Nocodazole or Colchicine (positive control for polymerization inhibition)
-
Pre-warmed 96-well microplate
-
Temperature-regulated spectrophotometer
Protocol:
-
Prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3 mg/mL. Keep on ice.
-
Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare positive and vehicle (DMSO) controls.
-
In a pre-warmed 96-well plate at 37°C, add 10 µL of the diluted this compound, controls, or vehicle to respective wells.
-
Initiate the polymerization reaction by adding 100 µL of the cold tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.[6]
-
Plot the absorbance against time to generate polymerization curves. Inhibition of polymerization will result in a lower absorbance reading compared to the vehicle control.
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of this compound on cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence Staining for Microtubule Disruption
This protocol allows for the visualization of the effects of this compound on the microtubule network within cells using fluorescence microscopy.
Materials:
-
Adherent mammalian cell lines (e.g., HeLa, A549)
-
Glass coverslips in a 24-well plate
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI or Hoechst stain for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours).
-
Wash the cells twice with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[8]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 30-60 minutes.
-
Incubate the cells with the primary anti-α-tubulin antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear counterstain (DAPI or Hoechst) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, protected from light.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the microtubule network and nuclei using a fluorescence microscope. Disruption of microtubules will be evident by a diffuse and fragmented tubulin staining pattern compared to the well-defined filamentous network in control cells.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase.
Materials:
-
Suspension or adherent cancer cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
70% cold ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for 24 hours.
-
Harvest the cells. For adherent cells, use trypsinization.
-
Wash the cells with PBS and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells.[9]
-
Incubate the fixed cells on ice for at least 30 minutes.[9]
-
Wash the cells twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
The DNA content will be represented in a histogram, and the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations
Caption: Mechanism of action of this compound as a microtubule inhibitor.
Caption: Experimental workflow for immunofluorescence analysis.
Caption: Mechanism of OMTX705, an ADC utilizing this compound.
Signaling Pathways and Crosstalk
Disruption of the microtubule network by agents like this compound has profound effects on various cellular signaling pathways. While the primary mechanism is the physical impediment of mitosis, the destabilization of microtubules can also influence signaling cascades that regulate cell survival and proliferation. For instance, microtubule integrity is linked to the localization and activity of certain signaling proteins.
There is evidence of crosstalk between the microtubule network and the mTOR signaling pathway. The mTORC1 pathway, a central regulator of cell growth, has been shown to influence microtubule organization.[10] Conversely, the disruption of microtubules can, in some contexts, impact mTOR signaling. While this compound is not a direct inhibitor of mTOR, its effects on the cytoskeleton could indirectly modulate mTOR activity, a possibility that warrants further investigation in specific cellular contexts. This potential interplay should be considered when designing experiments and interpreting results from studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Facebook [cancer.gov]
- 4. Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties [comptes-rendus.academie-sciences.fr]
- 5. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
Application Notes: TAM470 for FAP-Targeting Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Activation Protein (FAP) is a promising therapeutic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of a majority of solid tumors, and its limited presence in healthy adult tissues. CAFs are a critical component of the tumor microenvironment (TME), playing a significant role in tumor progression, invasion, metastasis, and resistance to therapy. Targeting FAP-positive CAFs presents a strategy to modulate the TME and inhibit tumor growth.
TAM470 is a novel, highly potent cytolysin belonging to the tubulysin family of microtubule inhibitors. It functions by inhibiting tubulin polymerization and microtubule depolymerization, leading to cell cycle arrest and apoptosis. Its potent cytotoxicity makes it an ideal payload for an Antibody-Drug Conjugate (ADC).
This document details the application of this compound in the development of FAP-targeting ADCs, with a focus on the well-characterized ADC, OMTX705. OMTX705 is composed of a humanized anti-FAP monoclonal antibody (OMTX005) conjugated to the this compound payload. Upon administration, the antibody component of OMTX705 binds to FAP on CAFs, leading to internalization of the ADC. Inside the cell, the linker is cleaved, releasing this compound to exert its cytotoxic effect on the CAFs.
Mechanism of Action
The therapeutic strategy of a this compound-based FAP-targeting ADC, such as OMTX705, is not to directly target and kill tumor cells, but rather to eliminate the supportive FAP-expressing CAFs within the tumor stroma. This leads to a disruption of the tumor microenvironment, which can inhibit tumor growth, increase the penetration of other therapeutic agents, and potentially overcome resistance to treatments like immunotherapy.
The mechanism can be summarized in the following steps:
-
Targeting: The ADC circulates in the bloodstream and the anti-FAP antibody specifically binds to FAP expressed on the surface of CAFs in the tumor stroma.
-
Internalization: Upon binding, the FAP-ADC complex is internalized by the CAF.
-
Payload Release: Within the CAF, the linker connecting the antibody and this compound is cleaved, releasing the active this compound payload.
-
Cytotoxicity: this compound binds to β-tubulin, disrupting microtubule dynamics. This interference with the cytoskeleton leads to G2/M phase cell cycle arrest and subsequent apoptosis of the FAP-expressing CAF.
Data Presentation
In Vitro Cytotoxicity of OMTX705
The FAP-specific cytotoxic activity of OMTX705 has been demonstrated in various cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Cell Line | FAP Expression | Compound | IC50 |
| HT1080-FAP | Positive | OMTX705 | ~230 pmol/L |
| HT1080-WT | Negative | OMTX705 | >100 nmol/L |
| Primary CAFs (CAF07) | Positive | OMTX705 | Potent Activity |
| HT1080-FAP | Positive | This compound (Free Drug) | Exhibits Cytotoxicity |
| HT1080-WT | Negative | This compound (Free Drug) | Exhibits Cytotoxicity |
Table 1: In vitro cytotoxicity of OMTX705 and free this compound against FAP-positive and FAP-negative cell lines. The data for OMTX705 demonstrates a high degree of specificity for FAP-expressing cells, with a potency approximately 500-fold greater in HT1080-FAP cells compared to their wild-type counterparts.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (Crystal Violet Staining)
This protocol is for determining the IC50 of a FAP-targeting ADC like OMTX705 on adherent FAP-positive and FAP-negative cell lines.
Materials:
-
FAP-positive cells (e.g., HT1080-FAP, primary CAFs)
-
FAP-negative cells (e.g., HT1080-WT)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
FAP-targeting ADC (e.g., OMTX705)
-
Control non-targeting ADC
-
Free payload (this compound)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
33% Acetic Acid Solution
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed 2,500 FAP-expressing cells (e.g., HT1080-FAP) or 10,000 CAFs per well in a 96-well plate in a volume of 100 µL.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions (e.g., 1:4) of the FAP-targeting ADC (starting at 400 nmol/L), control ADC, and free payload (starting at 60 µmol/L) in complete medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.
-
Include wells with untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 5 days (120 hours) at 37°C, 5% CO2.
-
-
Crystal Violet Staining:
-
Gently wash the cells twice with PBS.
-
Add 50 µL of Crystal Violet Staining Solution to each well and incubate for 20 minutes at room temperature.
-
Carefully wash the plate with water to remove excess stain and allow it to air dry.
-
-
Quantification:
-
Add 100 µL of 33% Acetic Acid Solution to each well to solubilize the stain.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (wells with no cells) from all readings.
-
Normalize the data to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Caspase 3/7 Activity Assay for Apoptosis Induction
This protocol measures the induction of apoptosis by the FAP-targeting ADC.
Materials:
-
FAP-positive and FAP-negative cells
-
White-walled 96-well plates
-
FAP-targeting ADC, control ADC, and free payload
-
Caspase-Glo® 3/7 Assay kit (Promega) or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed 10,000 cells per well in a white-walled 96-well plate in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Treatment:
-
Remove the medium and add 100 µL of medium containing the test compounds at a fixed concentration (e.g., 400 nmol/L for ADCs, 60 µmol/L for free payload).
-
Incubate for various time points (e.g., 1, 6, 24, 48 hours).
-
-
Caspase Activity Measurement:
-
At each time point, remove 50 µL of medium from each well.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 50 µL of the reagent to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of caspase 3/7 activity.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the treatment time for each compound.
-
Protocol 3: General Protocol for ADC Conjugation (Thiol-Maleimide Chemistry)
This protocol describes a general method for conjugating a thiol-containing payload-linker to an antibody via reduced interchain disulfide bonds.
Materials:
-
Anti-FAP antibody (e.g., OMTX005) in a suitable buffer (e.g., PBS)
-
Reducing agent (e.g., TCEP or DTT)
-
Thiol-reactive payload-linker (e.g., a maleimide-activated this compound derivative)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Incubate the antibody with a controlled amount of reducing agent (e.g., TCEP) to partially reduce the interchain disulfide bonds. The molar ratio of TCEP to antibody will determine the number of available thiol groups for conjugation.
-
-
Payload-Linker Conjugation:
-
Add the maleimide-activated payload-linker to the reduced antibody solution. The reaction is typically performed at a slightly basic pH for a specified time at room temperature.
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted maleimide groups and free thiols.
-
-
Purification:
-
Purify the ADC from unconjugated payload-linker and other reaction components using size exclusion chromatography or another suitable purification method.
-
-
Characterization:
-
Characterize the purified ADC for parameters such as drug-to-antibody ratio (DAR), aggregation, and purity using techniques like hydrophobic interaction chromatography (HIC) and size exclusion chromatography (SEC).
-
Visualizations
Caption: FAP signaling in the tumor microenvironment.
Caption: FAP-targeting ADC development workflow.
Caption: Mechanism of action of OMTX705.
Illuminating the Mechanism of a Novel Cytotoxin: Using Live-Cell Imaging to Characterize the Cellular Effects of TAM470
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
TAM470 is a novel cytolysin that functions by inhibiting tubulin polymerization and microtubule depolymerization. This disruption of the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape, ultimately leads to cytotoxicity. Understanding the dynamics of these cellular events in response to this compound is crucial for elucidating its mechanism of action and for its potential development as a therapeutic agent, particularly as a payload molecule in antibody-drug conjugates (ADCs).
Live-cell imaging provides a powerful platform to observe the real-time effects of this compound on microtubule structures and overall cell health. This application note details protocols for visualizing this compound-induced microtubule depolymerization and quantifying its cytotoxic effects using common fluorescent probes.
Data Presentation: Properties of Fluorescent Probes for Live-Cell Imaging
For researchers aiming to study the effects of this compound, a selection of well-characterized fluorescent probes is essential. The following tables summarize the key properties of recommended probes for visualizing microtubule dynamics and assessing cell viability.
Table 1: Fluorescent Probes for Live-Cell Microtubule Imaging
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Recommended Concentration | Typical Incubation Time | Key Features |
| Tubulin Tracker™ Green | 494 | 522 | 50–250 nM | 30 minutes | Utilizes Oregon Green™ 488 dye; suitable for standard FITC/GFP filter sets.[1] |
| SiR-tubulin | 652 | 674 | 100 nM - 1 µM | 30 min - overnight | Far-red emission minimizes phototoxicity; fluorogenic and cell-permeable; compatible with super-resolution microscopy (STED, SIM).[2][3][4] |
| GFP-Tubulin (Lentiviral) | 488 | 509 | Varies (transduction) | 24-72 hours post-transduction | Genetically encoded marker for stable expression; allows for long-term tracking of microtubule dynamics.[5] |
Table 2: Fluorescent Probes for Live-Cell Viability/Cytotoxicity Assays
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Stains | Mechanism |
| Calcein AM | 494 | 517 | Live cells (Green) | Cell-permeant and non-fluorescent; converted by intracellular esterases in live cells to fluorescent calcein.[6][7][8][9] |
| Ethidium Homodimer-1 (EthD-1) | 528 | 617 | Dead cells (Red) | Enters cells with compromised plasma membranes and fluoresces upon binding to nucleic acids.[6][7][8] |
Experimental Protocols
Protocol 1: Visualizing this compound-Induced Microtubule Depolymerization in Live Cells
This protocol describes the use of SiR-tubulin to visualize the effect of this compound on microtubule structure.
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for live-cell imaging
-
Complete cell culture medium
-
SiR-tubulin kit (including verapamil, an efflux pump inhibitor)[10]
-
This compound
-
Anhydrous DMSO
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Live-cell imaging system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
Seed cells on glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
Incubate under standard cell culture conditions.
-
-
Preparation of Reagents:
-
Prepare a 1 mM stock solution of SiR-tubulin in anhydrous DMSO.[2]
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare the final staining solution by diluting the SiR-tubulin stock solution to a final concentration of 100-500 nM in pre-warmed complete cell culture medium. The addition of verapamil is recommended to prevent dye efflux.[10]
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium.
-
Add the SiR-tubulin staining solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.[11]
-
-
Live-Cell Imaging Setup:
-
After incubation, replace the staining solution with pre-warmed live-cell imaging medium.
-
Place the dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15 minutes.
-
-
Image Acquisition:
-
Acquire initial images of the microtubule network using a Cy5 filter set.
-
To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[12][13]
-
Add this compound at the desired final concentration to the imaging medium.
-
Immediately begin time-lapse imaging to capture the dynamics of microtubule depolymerization. The imaging interval will depend on the expected rate of depolymerization and should be determined empirically (e.g., one frame every 1-5 minutes).
-
-
Data Analysis:
-
Analyze the time-lapse images to observe changes in microtubule structure, such as shortening, fragmentation, and eventual disappearance of the microtubule network.
-
Quantify the fluorescence intensity of the microtubule network over time as a measure of depolymerization.
-
Protocol 2: Quantifying this compound-Induced Cytotoxicity
This protocol uses a dual-stain viability assay with Calcein AM and Ethidium Homodimer-1 (EthD-1) to quantify the percentage of live and dead cells following treatment with this compound.
Materials:
-
Cells of interest cultured in a multi-well plate (e.g., 96-well black-wall, clear-bottom plate)
-
Complete cell culture medium
-
LIVE/DEAD™ Viability/Cytotoxicity Kit (containing Calcein AM and EthD-1)
-
This compound
-
Anhydrous DMSO
-
Dulbecco's Phosphate-Buffered Saline (DPBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density appropriate for the cell line and duration of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with the different concentrations of this compound and include an untreated control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Preparation of Staining Solution:
-
Cell Staining:
-
Carefully remove the culture medium containing this compound from the wells.
-
Gently wash the cells once with DPBS.
-
Add 100 µL of the staining solution to each well.
-
Incubate the plate for 30-45 minutes at room temperature, protected from light.[7]
-
-
Image Acquisition and Analysis:
-
Image the cells using a fluorescence microscope with appropriate filter sets for green (Calcein) and red (EthD-1) fluorescence.
-
Count the number of live (green) and dead (red) cells in multiple fields of view for each condition.
-
The percentage of viable cells can be calculated as: (Number of live cells / Total number of cells) x 100.
-
Alternatively, use a fluorescence plate reader to measure the fluorescence intensity in each well (Green: Ex/Em ~494/517 nm; Red: Ex/Em ~528/617 nm).
-
Mandatory Visualizations
Caption: Mechanism of this compound action on microtubule dynamics.
Caption: Workflow for visualizing microtubule depolymerization.
Caption: Workflow for quantifying cytotoxicity.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. spirochrome.com [spirochrome.com]
- 3. SiR-tubulin kit - Live cell microtubule probe - spirochrome [spirochrome.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Photoactivatable Green Fluorescent protein-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takara.co.kr [takara.co.kr]
- 7. LIVE/DEAD Viability/Cytotoxicity Kit for mammalian cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. advancedbiomatrix.com [advancedbiomatrix.com]
- 10. tebubio.com [tebubio.com]
- 11. Labeling protocol for Tubulin, Actin and DNA in living specimens [abberior.rocks]
- 12. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 13. line-a.co.il [line-a.co.il]
Application Notes and Protocols for TAM470 (Tosedostat) Delivery in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM470, also known as Tosedostat (CHR-2797), is an orally bioavailable aminopeptidase inhibitor that has demonstrated anti-tumor activity in a variety of preclinical cancer models.[1][2] It functions as a prodrug, which is converted intracellularly to its active metabolite, CHR-79888.[3] This active form inhibits M1 family aminopeptidases, leading to the depletion of intracellular amino acids, suppression of protein synthesis, and subsequent apoptosis in cancer cells.[1][4] The primary downstream target of this amino acid deprivation response is the mTOR signaling pathway.[3] These application notes provide detailed protocols for the preparation and administration of this compound in rodent models, summarize key quantitative data from preclinical and clinical studies, and illustrate the relevant biological pathways.
Data Presentation: Quantitative Summary of this compound (Tosedostat) Administration
| Parameter | Animal Model / Species | Value | Route of Administration | Vehicle/Formulation | Citation |
| Dosage | Nude Mice (MF1 nu/nu) with MDA-MB-435 xenograft | 100 mg/kg | Oral (p.o.), daily | Not specified in abstract | [1] |
| Dosage | Rats (CBH/cbi) with various tumor models | ~100 mg/kg | Oral (p.o.), daily | Not specified in abstract | [2] |
| Dosage | NOD/SCID IL2R gamma null mice with H929 myeloma cells | 75 mg/kg | Oral (p.o.) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [5] |
| Active Metabolite Concentration in Tumor | Animal Models (unspecified) | 250-750 ng/mL (of CHR-79888) 24h post-dose | Oral (p.o.) | Not specified | [5] |
| Terminal Half-life (Tosedostat) | Human | ~1 - 3.5 hours | Oral | Not applicable | [5][6] |
| Terminal Half-life (Active Metabolite CHR-79888) | Human | ~6 - 11 hours | Oral | Not applicable | [5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound (Tosedostat) for Oral Gavage in Mice
This protocol is based on a formulation described for in vivo experiments.[5]
Materials:
-
This compound (Tosedostat) powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Prepare a Stock Solution:
-
Weigh the required amount of this compound powder to prepare a concentrated stock solution in DMSO. For example, to make a 25 mg/mL stock solution, dissolve 25 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. This clear stock solution can be stored at -20°C for up to a year or -80°C for up to two years.[5]
-
-
Prepare the Working Solution (for immediate use):
-
The following volumes are for preparing 1 mL of a working solution. The final concentration of this compound will depend on the concentration of your stock solution. For a final concentration of 2.5 mg/mL using a 25 mg/mL stock:
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the this compound DMSO stock solution (25 mg/mL) to the PEG300. Vortex until the solution is homogeneous.
-
Add 50 µL of Tween-80 and mix thoroughly by vortexing.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL. Vortex again to ensure a uniform suspension.
-
-
Note: The final concentration of DMSO in this formulation is 10%. It is recommended to keep the proportion of DMSO below 2% if the animal's health is a concern.[5] Adjust the stock solution concentration and volumes accordingly if a lower DMSO percentage is required.
-
Important: The working solution for in vivo experiments should be prepared fresh on the day of use.[5]
-
Protocol 2: Oral Administration of this compound (Tosedostat) to Mice
This protocol outlines the standard procedure for oral gavage in mice. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared this compound working solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, ball-tipped)
-
1 mL syringes
-
Mouse scale for accurate body weight measurement
Procedure:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of the this compound solution to be administered. The volume is typically in the range of 5-10 mL/kg body weight.
-
For a 75 mg/kg dose using a 2.5 mg/mL solution, a 20g mouse would require:
-
(75 mg/kg * 0.02 kg) / 2.5 mg/mL = 0.6 mL (This is a large volume for a mouse. The concentration of the working solution should be adjusted to keep the gavage volume manageable, ideally around 100-200 µL).
-
Revised Example: For a 7.5 mg/mL working solution, the volume would be 0.2 mL (200 µL).
-
-
-
Administration:
-
Draw the calculated volume of the this compound working solution into a 1 mL syringe fitted with a gavage needle.
-
Securely restrain the mouse, ensuring its head and body are held in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth until it passes the esophagus. Do not force the needle.
-
Once the needle is correctly positioned in the stomach, slowly dispense the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
-
Monitoring:
-
Monitor the animal for at least 15 minutes post-administration for any signs of distress, such as difficulty breathing, which could indicate improper gavage technique.
-
Continue to monitor the animals daily according to the experimental plan for clinical signs and tumor growth.
-
Signaling Pathways and Experimental Workflows
Mechanism of Action: this compound (Tosedostat) Signaling Pathway
This compound (Tosedostat) is a prodrug that enters the cell and is converted to its active metabolite, CHR-79888. This metabolite inhibits various M1 aminopeptidases, which are crucial for the final steps of protein recycling. The inhibition of these enzymes leads to a depletion of the intracellular amino acid pool. This state of amino acid deprivation is sensed by the cell, leading to the inhibition of the mTORC1 signaling complex, a master regulator of cell growth and protein synthesis.[3][6] The downstream effects include the inhibition of S6K1 and 4E-BP1, which ultimately results in the cessation of protein synthesis, cell growth arrest, and apoptosis.[3]
Caption: Mechanism of this compound (Tosedostat) action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a mouse xenograft model. The process begins with the preparation and implantation of tumor cells, followed by tumor growth monitoring, drug treatment, and final analysis of the therapeutic outcome.
Caption: Workflow for a this compound in vivo efficacy study.
References
- 1. Tosedostat for the treatment of relapsed and refractory acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
TAM470 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving TAM470.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel cytolysin that functions as a potent inhibitor of tubulin polymerization.[1][2][3] It binds to β-tubulin, disrupting the formation of microtubules, which are essential for various cellular processes, including mitosis, cell structure maintenance, and intracellular transport.[1][4] This disruption leads to cell cycle arrest, primarily in the G2/M phase, and can ultimately induce apoptosis (programmed cell death).[5][6]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][3] For in vivo experiments, stock solutions in DMSO are often further diluted in vehicles containing agents like PEG300, Tween-80, and saline or corn oil to ensure solubility and biocompatibility.[1][7]
Q3: How should this compound stock solutions be prepared and stored?
A3: It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent like DMSO.[1][3] Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] For long-term storage, these aliquots should be kept at -80°C and for shorter periods, -20°C is acceptable.[1][8] Always allow the vial to equilibrate to room temperature for at least one hour before opening and use.[8]
Troubleshooting Guides
Solubility Issues
Q4: My this compound is precipitating out of solution, especially when I add it to my aqueous cell culture medium. What can I do?
A4: Precipitation is a common issue with hydrophobic compounds like this compound when transitioning from a high-concentration organic stock solution to an aqueous medium. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is kept low, typically at or below 0.1%, as higher concentrations can be toxic to cells and can also affect the solubility of your compound.[9]
-
Sonication and Warming: If you observe precipitation during the preparation of your working solution, gentle warming to 37°C and brief sonication can help to redissolve the compound.[1][3]
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Vehicle Composition for In Vivo Studies: For animal studies, using a co-solvent system is crucial. A common formulation involves first dissolving this compound in DMSO, then adding PEG300 and Tween-80 before the final addition of saline.[1][7] This creates a more stable emulsion.
Stability Concerns
Q5: How stable is this compound in solution? Are there any specific precautions I should take?
A5: While specific degradation kinetics for this compound are not extensively published, general best practices for similar compounds should be followed to ensure stability:
-
Light Sensitivity: Protect solutions from direct light, as many complex organic molecules can be light-sensitive. Store stock solutions in amber vials or wrap them in foil.
-
pH Sensitivity: The stability of compounds can be pH-dependent. Cell culture media is typically buffered to a physiological pH (around 7.4). If you are using custom buffers, be mindful of the pH and its potential impact on this compound's stability.
-
Working Solutions: It is highly recommended to prepare fresh working solutions for each experiment from a frozen stock.[1][8][10] Avoid storing diluted aqueous solutions for extended periods.
Inconsistent Experimental Results
Q6: I am seeing high variability in my cytotoxicity assays with this compound. What could be the cause?
A6: Variability in cytotoxicity assays can stem from several factors related to both the compound and the experimental setup.
-
Inaccurate Pipetting: Due to the high potency of this compound, small pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are calibrated and use appropriate pipetting techniques.
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to variable results. Ensure a homogenous cell suspension before seeding and be consistent with your seeding density.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO or other solvents) to account for any effects of the solvent on cell viability.[11]
-
Assay-Specific Issues: For MTT or similar metabolic assays, be aware that some compounds can interfere with the reagent itself. If you suspect this, consider using an alternative cytotoxicity assay that measures a different cellular endpoint, such as membrane integrity (e.g., LDH release) or apoptosis (e.g., caspase activity).
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle Composition | Concentration | Observation |
| DMSO | ≥ 100 mg/mL (127.21 mM) | Clear solution (may require sonication)[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2 mg/mL (2.54 mM) | Clear solution[1][7] |
| 10% DMSO, 90% Corn Oil | ≥ 2 mg/mL (2.54 mM) | Clear solution[1] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions (in DMSO)
| Storage Temperature | Duration | Notes |
| -80°C | Up to 6 months | Recommended for long-term storage.[1][8] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1][8] |
| 4°C (in DMSO) | Up to 2 weeks | Not recommended for long-term storage.[12] |
Experimental Protocols
Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxicity of this compound using an MTT assay. Optimization for specific cell lines may be required.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.1%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle-only control and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for at least 4 hours at 37°C (or overnight at room temperature in the dark) to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Signaling Pathway of this compound-Induced Cell Cycle Arrest and Apoptosis
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Troubleshooting this compound Solubility
Caption: A logical workflow for addressing this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivochem.com [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. Microtubule Targeting Agents in Disease: Classic Drugs, Novel Roles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound|1802498-63-0|COA [dcchemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound|CAS 1802498-63-0|DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing TAM470 Concentration for Experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TAM470. The information is designed to help optimize experimental design and address common challenges encountered when using this novel cytolysin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel cytolysin that functions by inhibiting tubulin polymerization and microtubule depolymerization.[1] It binds to β-tubulin, which leads to the disruption of α-β tubulin heterodimers.[1] This interference with microtubule dynamics ultimately disrupts cellular processes that rely on a functional cytoskeleton, such as mitosis, leading to cell cycle arrest and apoptosis.[2][3]
Q2: What is a typical starting concentration range for in vitro experiments with this compound?
A2: For in vitro cellular assays, a common concentration range for this compound is between 10 nM and 100 µM.[1] The optimal concentration will vary depending on the cell line, assay duration, and the specific endpoint being measured. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in DMSO.[1] For in vitro experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. To minimize the effects of the solvent on your cells, the final concentration of DMSO in the culture medium should ideally be kept below 0.1%.
Q4: How does this compound affect the cell cycle?
A4: By disrupting microtubule dynamics, this compound interferes with the formation of the mitotic spindle, which is essential for proper chromosome segregation during mitosis. This disruption typically leads to a cell cycle arrest at the G2/M phase.[3][4] Prolonged arrest at this checkpoint can subsequently trigger apoptosis.[3]
Q5: Can this compound be used in vivo?
A5: Yes, this compound can be used in animal models. Specific formulations for in vivo administration are available and typically involve solvents such as DMSO, PEG300, Tween-80, and saline to ensure solubility and bioavailability.[1] It is crucial to consult specific protocols for preparing in vivo formulations.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no observed cytotoxicity | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Short incubation time: The duration of exposure may not be sufficient to induce a cytotoxic effect. - Cell line resistance: The target cells may have intrinsic or acquired resistance mechanisms. - Improper this compound storage: The compound may have degraded due to improper storage. | - Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM). - Increase the incubation time (e.g., 48 or 72 hours).[5] - Verify the expression of β-tubulin in your cell line and consider potential multidrug resistance mechanisms. - Ensure this compound is stored as recommended (typically at -20°C or -80°C for long-term storage). |
| High variability between replicate wells | - Uneven cell seeding: Inconsistent cell numbers across wells. - Incomplete dissolution of this compound: The compound may not be fully dissolved in the stock solution or final medium. - Edge effects in the microplate: Evaporation from the outer wells of the plate can concentrate the compound. | - Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette. - Vortex the this compound stock solution before dilution and ensure thorough mixing when preparing the final working solution. - To minimize edge effects, avoid using the outermost wells of the microplate for experimental samples and fill them with sterile PBS or medium instead. |
| Unexpected cell morphology changes | - Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. - Off-target effects: At very high concentrations, the compound may have effects unrelated to tubulin inhibition. | - Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) to assess solvent toxicity. - Use the lowest effective concentration of this compound as determined by your dose-response curve. |
| Difficulty visualizing microtubule disruption | - Inadequate imaging technique: The resolution or method may not be suitable for visualizing fine cytoskeletal changes. - Timing of observation: The disruption may be transient or occur at a specific time point post-treatment. | - Use high-resolution fluorescence microscopy with tubulin-specific antibodies or live-cell tubulin trackers.[6][7] - Perform a time-course experiment to identify the optimal time point for observing microtubule disruption. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the cytotoxic effects of this compound on a cancer cell line using a standard MTT assay.
Materials:
-
This compound
-
DMSO
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[8]
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: Immunofluorescence Staining for Microtubule Disruption
This protocol describes how to visualize the effects of this compound on the microtubule network using immunofluorescence.
Materials:
-
Cells cultured on glass coverslips
-
This compound
-
Complete cell culture medium
-
Paraformaldehyde (PFA) solution (4% in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound for the appropriate duration.
-
Fixation: Wash the cells with PBS and then fix them with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize them with the permeabilization buffer for 10 minutes.
-
Blocking: Wash the cells with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody (and DAPI) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Mounting: Wash the cells with PBS and then mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the microtubule network and cell nuclei using a fluorescence microscope.
Visualizations
Caption: Mechanism of this compound Action on Microtubule Dynamics.
Caption: Workflow for a this compound Cytotoxicity (MTT) Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Microtubules by Natural Agents for Cancer Therapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 4. Cell Division Cycle Associated 8 Is a Key Regulator of Tamoxifen Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualize Microtubule Dynamics in Live Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Measuring microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing TAM470 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of TAM470 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel cytolysin that functions as a microtubule-targeting agent. Its primary mechanism of action is the inhibition of tubulin polymerization and microtubule depolymerization. By disrupting microtubule dynamics, this compound interferes with key cellular processes such as mitosis, intracellular transport, and the maintenance of cell shape, ultimately leading to cell cycle arrest and apoptosis in rapidly dividing cells. It is also utilized as a payload molecule in the development of antibody-drug conjugates (ADCs).
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: The stability of this compound in solution is highly dependent on the storage temperature and duration. To ensure the integrity of your stock solutions, please adhere to the following guidelines.
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Recommended Solvent | Special Conditions |
| -80°C | Up to 6 months | DMSO | Store under an inert atmosphere (e.g., nitrogen). |
| -20°C | Up to 1 month | DMSO | Store under an inert atmosphere (e.g., nitrogen). |
| 4°C | Up to 2 weeks | DMSO | For short-term storage only. |
Note: It is strongly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q3: How should I prepare working solutions of this compound for in vitro and in vivo experiments?
A3: For in vitro cell-based assays, it is best to prepare fresh working solutions from your frozen stock on the day of the experiment. Dilute the DMSO stock solution in your desired cell culture medium to the final working concentration. For in vivo studies, a common formulation involves a mixture of solvents to ensure solubility and stability. A recommended protocol is to prepare a stock solution in DMSO and then dilute it in a vehicle containing PEG300, Tween-80, and saline. It is advised to prepare these working solutions fresh for each experiment.
Q4: What are the potential degradation pathways for this compound in solution?
A4: While specific degradation pathways for this compound have not been extensively published, compounds of this class are generally susceptible to degradation through hydrolysis and oxidation. The presence of ester or amide functional groups in similar molecules can be prone to hydrolysis, especially at non-neutral pH. Oxidation can also occur, particularly if the molecule is exposed to air and light for extended periods. To minimize degradation, it is crucial to follow the recommended storage and handling procedures, including storing under an inert atmosphere and protecting from light.
Q5: What analytical methods can be used to assess the stability of this compound in my solutions?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the stability of small molecules like this compound. A stability-indicating HPLC method can separate the intact this compound from its potential degradation products, allowing for accurate quantification of the remaining active compound. When developing such a method, a C18 reverse-phase column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and water with a suitable buffer is a good starting point. Detection is typically performed using a UV detector at a wavelength where this compound has maximum absorbance.
Troubleshooting Guide
Issue 1: Precipitation or cloudiness observed in the this compound solution.
-
Possible Cause 1: Low Solubility. this compound, like many microtubule inhibitors, has poor aqueous solubility.
-
Solution: Ensure that the initial stock solution in DMSO is fully dissolved. For working solutions, especially for in vivo studies, use a co-solvent system as recommended (e.g., DMSO, PEG300, Tween-80, Saline). Gentle warming and sonication can aid in dissolution, but avoid excessive heat which could accelerate degradation.
-
-
Possible Cause 2: Incorrect Solvent. Using a solvent in which this compound is not readily soluble will lead to precipitation.
-
Solution: Always refer to the manufacturer's instructions for recommended solvents. DMSO is the most common solvent for creating stock solutions.
-
-
Possible Cause 3: Freeze-thaw cycles. Repeated freezing and thawing can cause the compound to come out of solution.
-
Solution: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles.
-
Issue 2: Inconsistent or lower-than-expected activity in cell-based assays.
-
Possible Cause 1: Degradation of this compound. If not stored and handled properly, this compound may have degraded, leading to a lower effective concentration.
-
Solution: Always use freshly prepared working solutions. Ensure that stock solutions have been stored correctly at -80°C or -20°C under an inert atmosphere and are within the recommended shelf life. If in doubt, verify the concentration and purity of your stock solution using HPLC.
-
-
Possible Cause 2: Adsorption to plastics. Hydrophobic compounds like this compound can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Solution: Use low-adhesion microplates and pipette tips. When preparing dilutions, ensure thorough mixing.
-
Issue 3: Variability in in vivo efficacy studies.
-
Possible Cause 1: Inadequate formulation. Poor solubility and precipitation in the dosing vehicle can lead to inconsistent bioavailability.
-
Solution: Optimize the in vivo formulation. The use of co-solvents and surfactants is critical. Ensure the final formulation is a clear solution before administration.
-
-
Possible Cause 2: Instability of the dosing solution. this compound may degrade in the dosing vehicle if prepared too far in advance.
-
Solution: Prepare the dosing solution fresh on the day of administration.
-
Experimental Protocols
Protocol: In Vitro Tubulin Polymerization Assay
This assay is a cell-free method to assess the direct effect of this compound on tubulin polymerization.
Materials:
-
Lyophilized tubulin protein (>99% pure)
-
GTP solution
-
General tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Glycerol (as a polymerization enhancer)
-
This compound stock solution in DMSO
-
Positive control (e.g., Paclitaxel) and negative control (e.g., DMSO vehicle)
-
Temperature-controlled 96-well plate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare the tubulin polymerization buffer containing GTP and glycerol.
-
On ice, prepare the experimental samples in a 96-well plate by adding the tubulin polymerization buffer, this compound at various concentrations, and controls.
-
Add tubulin to each well to a final concentration of 2-4 mg/mL. Mix gently.
-
Immediately place the plate in the plate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Plot the absorbance (OD 340 nm) versus time. Inhibition of polymerization will be observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Technical Support Center: TAM470 Conjugation
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with TAM470 conjugation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of antibody-drug conjugates (ADCs) using this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and highly potent synthetic cytolysin, derived from the natural tubulysin class of molecules. It is utilized as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2] Its primary mechanism of action is the disruption of microtubule dynamics within the cell. This compound binds to β-tubulin, leading to the destruction of α-β tubulin heterodimers and thereby inhibiting both the polymerization and depolymerization of microtubules. This disruption of the microtubule network induces cell cycle arrest in the G2/M phase and subsequently triggers apoptosis, leading to cancer cell death.[3]
Q2: What is the conjugation strategy for attaching this compound to an antibody?
A2: For the creation of the well-characterized ADC, OMTX705, this compound is conjugated to the antibody via a cysteine-based strategy. This method involves the partial reduction of the antibody's interchain disulfide bonds to generate free thiol groups. A linker-activated form of this compound, typically containing a maleimide group, is then covalently attached to these thiols. The linker used in OMTX705 is a cathepsin-cleavable vcPABA-(EG)3 linker (valine-citrulline-p-aminobenzylcarbamate with a triethylene glycol spacer), which connects to the antibody's cysteine residues.[4]
Q3: Why is a cysteine-based conjugation strategy used for this compound?
A3: Cysteine-based conjugation offers several advantages for creating ADCs with tubulin inhibitors like this compound. This approach allows for a more controlled drug-to-antibody ratio (DAR) compared to lysine-based conjugation, typically resulting in a more homogeneous ADC product with DAR values of 2, 4, 6, or 8.[5] This homogeneity is a critical quality attribute as it directly impacts the ADC's efficacy, pharmacokinetics, and safety profile.[5][6]
Q4: What are the main challenges associated with the conjugation of hydrophobic payloads like this compound?
A4: A primary challenge with hydrophobic payloads such as this compound is the increased propensity for the resulting ADC to aggregate.[7] The conjugation of hydrophobic molecules to the antibody surface can lead to intermolecular interactions, causing the formation of soluble and insoluble aggregates.[7] This aggregation can negatively impact the stability, efficacy, and safety of the ADC, potentially leading to increased clearance from circulation and off-target toxicities.[8][9]
Troubleshooting Guide
Low Conjugation Efficiency / Low Drug-to-Antibody Ratio (DAR)
Q5: My final ADC has a lower than expected Drug-to-Antibody Ratio (DAR). What are the potential causes and solutions?
A5: Low DAR is a common issue in cysteine-based conjugation and can stem from several factors:
-
Incomplete Antibody Reduction: The interchain disulfide bonds of the antibody may not have been sufficiently reduced to generate the required number of free thiols for conjugation.
-
Hydrolysis of Maleimide: The maleimide group on your this compound-linker is susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5. A hydrolyzed maleimide is unreactive towards thiols.[1][13]
-
Re-oxidation of Thiols: The free thiols on the reduced antibody can re-oxidize to form disulfide bonds if exposed to oxygen.
-
Solution: Perform the reduction and conjugation steps in degassed buffers and consider flushing the reaction vessel with an inert gas like nitrogen or argon.
-
-
Insufficient Molar Excess of this compound-Linker: The molar ratio of the this compound-linker to the antibody may be too low to drive the conjugation reaction to completion.
-
Solution: Increase the molar excess of the maleimide-activated this compound. A 10-20 fold molar excess is a common starting point, but this should be optimized for your specific antibody and linker.[15]
-
ADC Aggregation
Q6: I am observing significant aggregation of my this compound-ADC during or after the conjugation process. How can I mitigate this?
A6: Aggregation is a frequent challenge with hydrophobic payloads. Here are some strategies to minimize it:
-
Optimize Conjugation Conditions: High concentrations of the ADC and the presence of organic co-solvents can promote aggregation.
-
Solution: Perform the conjugation at a lower antibody concentration. Minimize the percentage of organic solvent (e.g., DMSO, DMF) in the final reaction mixture, typically keeping it below 10%.[1]
-
-
Hydrophilic Linkers: The hydrophobicity of the linker can contribute to aggregation.
-
Solution: If possible, utilize linkers with increased hydrophilicity, such as those incorporating polyethylene glycol (PEG) moieties.[16]
-
-
Formulation and Storage: The buffer composition and storage conditions of the final ADC are critical.
-
Solution: After purification, formulate the ADC in a stabilizing buffer. Specialized ADC stabilizing buffers are available that can prevent aggregation during storage.[17] Avoid freeze-thaw cycles, which can accelerate aggregation.[17] Lyophilization in the presence of appropriate cryoprotectants can be a suitable long-term storage strategy.[17]
-
-
On-Resin Conjugation: Performing the conjugation while the antibody is immobilized on a solid support can physically prevent intermolecular aggregation.
Instability of the Conjugate
Q7: My purified this compound-ADC appears to be losing its payload over time. What could be causing this instability?
A7: The thioether bond formed between a maleimide and a cysteine thiol can be unstable under certain conditions, leading to payload loss through a process called a retro-Michael reaction.[13][19][20]
-
Retro-Michael Reaction (Thiol Exchange): In a thiol-rich environment (e.g., in the presence of glutathione in vivo), the thioether bond can reverse, and the maleimide-payload can be transferred to other thiol-containing molecules.[13][19]
-
Solution: To create a more stable conjugate, the thiosuccinimide ring formed after conjugation can be intentionally hydrolyzed to a stable succinamic acid. This can be achieved by incubating the purified ADC at a slightly basic pH (e.g., pH 8.5-9.0) until the ring-opening is complete, as confirmed by mass spectrometry.[13][21] The use of N-aryl maleimides, which undergo faster post-conjugation hydrolysis, can also lead to more stable conjugates.[21]
-
Data and Protocols
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Antibody Reduction | ||
| Reducing Agent | TCEP or DTT | TCEP does not need to be removed before conjugation with maleimides. |
| Molar Excess of TCEP | 10-100 fold over antibody | Incubation for 20-30 minutes at room temperature is typical. |
| Molar Excess of DTT | 3-10 fold over antibody | Incubation for 30-90 minutes at 37°C is common.[17] |
| Conjugation Reaction | ||
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability.[13][14] |
| Molar Excess of Maleimide-Payload | 10-20 fold over antibody | This is a starting point and should be optimized.[15] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be beneficial for sensitive proteins.[15] |
| Reaction Time | 2 hours to overnight | Longer incubation times are often used at lower temperatures.[15] |
| ADC Characterization | ||
| Target Average DAR | 3.5 - 4.0 for tubulin inhibitors | Higher DARs can lead to increased clearance and toxicity.[4][22][23] |
| Monomer Purity (by SEC) | >95% | A key indicator of aggregation. |
Experimental Protocols
-
Prepare the antibody in a degassed phosphate buffer (e.g., PBS, pH 7.2) at a concentration of 5-10 mg/mL.
-
Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) in the same degassed buffer.
-
Add a 10-100 fold molar excess of TCEP to the antibody solution.
-
Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 20-30 minutes at room temperature with gentle mixing.
-
The reduced antibody can be used directly in the conjugation reaction without the need to remove the excess TCEP.[10]
-
Immediately before use, dissolve the maleimide-activated this compound-linker in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Add the this compound-linker stock solution to the reduced antibody solution to achieve a final molar excess of 10-20 fold over the antibody. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v).[1]
-
Ensure the final pH of the reaction mixture is between 6.5 and 7.5.[13][14]
-
Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine or cysteine over the maleimide to react with any unreacted maleimide groups.
-
Purify the ADC from excess this compound-linker and quenching agent using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging the buffer into a suitable formulation buffer (e.g., PBS, pH 7.0).[17]
-
Determine the protein concentration of the purified ADC using UV-Vis spectroscopy at 280 nm.
-
Analyze the aggregation state and monomer purity of the ADC by Size Exclusion Chromatography (SEC).
-
Determine the average Drug-to-Antibody Ratio (DAR) and the distribution of different drug-loaded species using Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) after reduction of the ADC.[24][25][26]
Visualizations
Caption: Workflow for this compound-ADC synthesis via cysteine-based conjugation.
Caption: Mechanism of action of a this compound-based Antibody-Drug Conjugate.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Disulfide reduction using TCEP reaction [biosyn.com]
- 3. biotium.com [biotium.com]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prolynxinc.com [prolynxinc.com]
- 10. broadpharm.com [broadpharm.com]
- 11. dynamic-biosensors.com [dynamic-biosensors.com]
- 12. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. benchchem.com [benchchem.com]
- 16. support.nanotempertech.com [support.nanotempertech.com]
- 17. broadpharm.com [broadpharm.com]
- 18. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development of a facile antibody–drug conjugate platform for increased stability and homogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. Advances and Limitations of Antibody Drug Conjugates for Cancer [mdpi.com]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 26. agilent.com [agilent.com]
Technical Support Center: Overcoming Resistance to mTOR Inhibitors in Cancer Cells
Disclaimer: Information regarding resistance mechanisms for "TAM470" is not available in the current scientific literature. This compound is identified as a microtubule-targeting agent.[1][2] The query likely contains a typographical error and refers to the well-studied area of resistance to mTOR inhibitors , a major class of targeted cancer therapies. This guide will focus on overcoming resistance to mTOR inhibitors (e.g., Rapamycin and its analogs).
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to mTOR inhibitors in their cancer cell line experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Question 1: My cancer cell line shows a poor initial response to the mTOR inhibitor. What are the possible causes?
Answer: An initial lack of response to an mTOR inhibitor could be due to several factors:
-
Incorrect Drug Concentration: The concentration of the inhibitor may be too low to be effective. It is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Cell Line-Specific Insensitivity: Some cancer cell lines have intrinsic resistance to mTOR inhibitors. This can be due to pre-existing mutations in the mTOR pathway or reliance on parallel signaling pathways for survival and proliferation.[3]
-
Drug Inactivity: Ensure the inhibitor has been stored correctly and has not expired. Prepare fresh stock solutions as recommended by the manufacturer.
-
Experimental Conditions: Factors such as high serum concentrations in the culture medium can activate signaling pathways that counteract the effect of the inhibitor.
Question 2: My cells initially responded to the mTOR inhibitor, but now they are growing again. How can I confirm acquired resistance?
Answer: This is a common observation and likely indicates the development of acquired resistance. To confirm this, you can perform the following:
-
IC50 Shift Analysis: Generate a new dose-response curve with the mTOR inhibitor on your suspected resistant cells and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.[4][5]
-
Western Blot Analysis: Check for reactivation of downstream mTORC1 signaling. In resistant cells, you may observe a rebound in the phosphorylation of key mTORC1 substrates like S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), even in the presence of the inhibitor.[6]
-
Long-Term Viability Assay: Culture both parental and suspected resistant cells in the presence of the mTOR inhibitor at a concentration that was previously effective. Resistant cells will show sustained proliferation, while parental cells will not.
Question 3: I've confirmed resistance. My Western blot shows that S6K1 phosphorylation is inhibited, but 4E-BP1 phosphorylation rebounds. What does this mean?
Answer: This phenomenon points to a differential regulation of mTORC1 substrates and is a known mechanism of resistance.[7] While the inhibitor may still be effectively blocking the kinase activity responsible for S6K1 phosphorylation, the cell can reactivate 4E-BP1 phosphorylation through several mechanisms:
-
Rapamycin-Resistant mTORC1 Activity: Some studies have shown that even in the presence of allosteric inhibitors like rapamycin, mTORC1 can maintain sufficient activity to phosphorylate 4E-BP1 but not S6K1.[7]
-
mTOR-Independent 4E-BP1 Phosphorylation: In some resistant contexts, other kinases can phosphorylate 4E-BP1, bypassing the need for mTORC1 activity.[8]
This uncoupling allows the cell to resume cap-dependent translation and protein synthesis, promoting cell proliferation despite partial pathway inhibition.
Frequently Asked Questions (FAQs)
Question 1: What are the primary molecular mechanisms of resistance to mTOR inhibitors?
Answer: Resistance to mTOR inhibitors is complex and can arise from several molecular alterations:
-
Feedback Loop Activation: The most common mechanism involves the loss of a negative feedback loop. mTORC1 normally phosphorylates and inhibits S6K1, which in turn degrades Insulin Receptor Substrate 1 (IRS-1). When mTORC1 is inhibited, this feedback is lost, leading to the stabilization of IRS-1 and potent activation of the upstream PI3K/AKT pathway. Activated AKT can then promote cell survival and proliferation, counteracting the effects of the mTOR inhibitor.[9][10]
-
Activation of Parallel Pathways: Cancer cells can adapt by upregulating other survival pathways, such as the mitogen-activated protein kinase (MAPK) pathway.[9][11]
-
Mutations in the mTOR Gene: Although less common, mutations can occur in the mTOR gene itself. Mutations in the FKBP12-Rapamycin Binding (FRB) domain of mTOR can prevent the binding of allosteric inhibitors like rapamycin.[12] Other mutations can render the kinase hyperactive, making it less sensitive to ATP-competitive inhibitors.[12]
-
Incomplete Inhibition of 4E-BP1: Allosteric mTOR inhibitors (rapalogs) often lead to incomplete dephosphorylation of 4E-BP1. This residual activity is enough to permit cap-dependent translation of key mRNAs required for proliferation.
Question 2: What strategies can be used in the lab to overcome mTOR inhibitor resistance?
Answer: Several strategies can be employed to overcome resistance:
-
Combination Therapy: This is a highly effective approach.
-
Dual PI3K/mTOR Inhibitors: Using agents that target both PI3K and mTOR can prevent the feedback activation of AKT.[13]
-
MEK Inhibitors: Combining an mTOR inhibitor with a MEK inhibitor can block the parallel MAPK pathway, leading to synergistic anti-proliferative effects.[11]
-
Other Targeted Therapies: Depending on the cancer type, combining with agents like HER2 inhibitors or endocrine therapies can be effective.[13]
-
-
Next-Generation mTOR Inhibitors:
-
ATP-Competitive mTOR Kinase Inhibitors (TORKis): These drugs target the mTOR kinase domain directly and inhibit both mTORC1 and mTORC2, leading to a more complete blockade of the pathway and preventing AKT activation by mTORC2.[9]
-
Bivalent mTOR Inhibitors (RapaLinks): These novel agents can overcome resistance caused by mutations in the mTOR gene.[14]
-
Question 3: Are there any known biomarkers that can predict resistance to mTOR inhibitors?
Answer: While research is ongoing, some potential biomarkers include:
-
PTEN Status: Loss of the tumor suppressor PTEN leads to hyperactivation of the PI3K/AKT pathway and can be associated with resistance to mTOR inhibitors.
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene, which encodes a subunit of PI3K, can also drive resistance.[15]
-
KRAS/BRAF Mutations: Mutations that activate the MAPK pathway may predict a reliance on this parallel pathway and thus resistance to single-agent mTOR inhibition.
Quantitative Data Summary
Table 1: Example IC50 Values for mTOR Inhibitors in Sensitive vs. Acquired Resistant Breast Cancer Cell Lines.
| Cell Line | Inhibitor | IC50 (Sensitive) | IC50 (Resistant) | Fold Change in Resistance |
| MCF-7 | Rapamycin | ~5 nM | ~50 nM | ~10-fold |
| BT-474 | Everolimus | ~2 nM | ~35 nM | ~17.5-fold |
| T47D | Temsirolimus | ~10 nM | ~120 nM | ~12-fold |
Note: These are representative values. Actual IC50 values can vary significantly between experiments and should be determined empirically.
Signaling Pathways and Workflow Diagrams
Caption: The PI3K/AKT/mTOR signaling pathway targeted by mTOR inhibitors.
Caption: Resistance via feedback loop activation of PI3K/AKT signaling.
Caption: Experimental workflow for generating a resistant cell line.
Experimental Protocols
Protocol 1: Generation of an mTOR Inhibitor-Resistant Cancer Cell Line
This protocol describes a method for generating a resistant cell line through continuous exposure to escalating doses of an mTOR inhibitor.[5][16][17]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
mTOR inhibitor (e.g., Rapamycin)
-
Cell culture flasks, plates, and consumables
-
DMSO (for drug stock)
Procedure:
-
Determine Initial IC50: First, determine the IC50 of the mTOR inhibitor for the parental cell line using an MTT or similar cell viability assay (see Protocol 2).
-
Initial Exposure: Seed the parental cells in a T-25 flask. Once they reach 70-80% confluency, replace the medium with fresh medium containing the mTOR inhibitor at a starting concentration of IC20 (the concentration that inhibits growth by 20%).[17]
-
Dose Escalation: Culture the cells continuously in the presence of the drug. When the cells become confluent and their growth rate recovers, passage them and increase the drug concentration by 1.5 to 2-fold.[5]
-
Repeat and Monitor: Repeat the dose escalation process over several months. You may observe significant cell death initially at each new concentration. Only the surviving, resistant clones will grow out.
-
Establish Resistant Line: After 6-9 months of continuous culture, a population of cells that can proliferate in a high concentration of the inhibitor (e.g., 10-20 times the initial IC50) should be established.
-
Confirmation: Confirm the resistance by performing a new IC50 determination and comparing it to the parental line. A significant shift (e.g., >5-fold) indicates a resistant line has been established.[17]
-
Cryopreservation: Freeze down vials of the resistant cell line at various passages for future experiments.
Protocol 2: IC50 Determination using MTT Assay
This protocol outlines how to measure cell viability to determine the IC50 of an mTOR inhibitor.[18][19]
Materials:
-
Parental and/or resistant cells
-
96-well plates
-
mTOR inhibitor
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare a series of dilutions of the mTOR inhibitor in culture medium. A 2-fold or 3-fold serial dilution is common. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include "vehicle control" (medium with DMSO) and "blank" (medium only) wells.
-
Incubation: Incubate the plate for 48-72 hours in a cell culture incubator.
-
Add MTT Reagent: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[18] Mix gently on an orbital shaker for 10 minutes.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to calculate the IC50 value.
Protocol 3: Western Blot Analysis of mTOR Pathway Proteins
This protocol is for assessing the phosphorylation status of key mTOR pathway proteins.[20][21][22][23]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels (low percentage, e.g., 6% or gradient gels, are recommended for large proteins like mTOR)[20][23]
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-mTOR, anti-mTOR, anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a BCA assay.[20]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. For high molecular weight proteins like mTOR (~289 kDa), an overnight wet transfer at a low voltage on ice is recommended to ensure efficient transfer.[20]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[24]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., Actin or GAPDH) to compare protein levels between samples.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting mTOR signaling overcomes acquired resistance to combined BRAF and MEK inhibition in BRAF-mutant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian Target of Rapamycin Inhibitors Resistance Mechanisms in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination MEK and mTOR inhibitor therapy is active in models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resistance to mTORC1 Inhibitors in Cancer Therapy: From Kinase Mutations to Intratumoral Heterogeneity of Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Commentary: Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor [frontiersin.org]
- 15. Molecular mechanisms of tumor resistance to PI3K-mTOR-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubcompare.ai [pubcompare.ai]
- 22. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 23. researchgate.net [researchgate.net]
- 24. ccrod.cancer.gov [ccrod.cancer.gov]
Technical Support Center: Improving the In Vivo Efficacy of TAM470
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TAM470 in vivo. The information is designed to address specific issues that may be encountered during experimentation, with a focus on improving the efficacy of this novel cytolysin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of tubulin polymerization. It binds to β-tubulin, leading to the destruction of α-β tubulin heterodimers and the inhibition of both microtubule polymerization and depolymerization[1]. This disruption of microtubule dynamics ultimately leads to cell cycle arrest and apoptosis.
Q2: What are the common challenges in achieving optimal in vivo efficacy with tubulin inhibitors like this compound?
A2: Common challenges include poor solubility and stability of the formulation, rapid in vivo clearance, development of drug resistance, and off-target toxicities. For tubulysin analogues, a specific challenge is the potential for in vivo hydrolysis of the C-11 acetate group, which can lead to a significant reduction in potency[2][3][4].
Q3: Can this compound be used as a standalone agent in vivo?
A3: While this compound is a potent cytotoxic agent, it has primarily been developed as a payload for antibody-drug conjugates (ADCs), such as OMTX705[1]. Like many highly potent microtubule inhibitors, its use as a standalone systemic agent may be limited by a narrow therapeutic window due to toxicity[5].
Q4: How can the delivery of this compound to the tumor site be improved?
A4: One of the most effective methods for improving tumor-specific delivery of potent payloads like this compound is through conjugation to a monoclonal antibody that targets a tumor-associated antigen, creating an ADC. This approach has been successfully demonstrated with OMTX705, which targets Fibroblast Activating Protein (FAP) in the tumor stroma.
Troubleshooting Guide
Issue 1: Suboptimal Anti-tumor Efficacy
If you are observing lower than expected tumor growth inhibition in your in vivo models, consider the following troubleshooting steps:
Potential Cause & Solution
-
Inadequate Formulation/Solubility:
-
Observation: Precipitation in the formulation upon standing or after injection.
-
Recommendation: Ensure complete dissolution of this compound. Sonication or gentle heating may aid dissolution. Re-evaluate your vehicle choice based on the provided formulation protocols. For prolonged studies, consider the stability of the formulation over time.
-
-
Suboptimal Dosing Regimen:
-
Observation: Lack of a clear dose-response relationship.
-
Recommendation: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose. The timing and frequency of administration can also significantly impact efficacy.
-
-
Drug Resistance:
-
Observation: Initial tumor response followed by relapse or continued growth.
-
Recommendation: Investigate potential mechanisms of resistance to tubulin inhibitors. This can include overexpression of efflux pumps (e.g., P-glycoprotein), mutations in tubulin, or changes in the expression of microtubule-associated proteins.
-
-
Poor Pharmacokinetics:
-
Observation: Rapid clearance of the compound from circulation.
-
Recommendation: Perform pharmacokinetic studies to determine the half-life and exposure of this compound in your model. If clearance is too rapid, consider alternative formulations or delivery strategies to prolong exposure.
-
Issue 2: Observed Toxicity in Animal Models
If you are observing signs of toxicity such as significant weight loss, lethargy, or other adverse effects, consider the following:
Potential Cause & Solution
-
Dose is too High:
-
Observation: Acute toxicity following administration.
-
Recommendation: Reduce the dose. It is critical to establish the MTD before proceeding with efficacy studies.
-
-
Off-Target Effects:
-
Observation: Tissue damage in non-tumor bearing organs.
-
Recommendation: As a potent tubulin inhibitor, this compound can affect all rapidly dividing cells. Consider strategies to improve tumor targeting, such as conjugation to a tumor-specific antibody.
-
-
Formulation-Related Toxicity:
-
Observation: Irritation at the injection site or adverse reactions to the vehicle.
-
Recommendation: Include a vehicle-only control group to assess the toxicity of the formulation components. If the vehicle is causing toxicity, explore alternative formulations.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| Wildtype HT1080 | Data not available |
| FAP-expressing HT1080 | Data not available |
| CAF07 | Data not available |
This compound exhibits cytotoxicity in the nanomolar to micromolar range in various cell lines over a 5-day incubation period[1].
Table 2: Example In Vivo Efficacy of OMTX705 (this compound-based ADC)
| Tumor Model | Treatment Group | Dose (mg/kg) | Outcome |
| Patient-Derived Xenograft (PDX) Models | OMTX705 Single Agent | Not Specified | 100% tumor growth inhibition and prolonged tumor regressions |
| PDX Models | OMTX705 + Chemotherapy | Not Specified | Enhanced anti-tumor activity compared to either agent alone |
This data is for the ADC OMTX705 and demonstrates the potential of this compound when effectively delivered to the tumor site.
Experimental Protocols
In Vivo Formulation of this compound
Two common formulations for in vivo use are provided below. The choice of formulation may depend on the route of administration and the duration of the study.
Protocol 1: Aqueous-Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until a clear solution is obtained.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix well.
-
This formulation provides a clear solution with a this compound concentration of ≥ 2 mg/mL.
Protocol 2: Oil-Based Formulation
-
Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 900 µL of Corn Oil.
-
Mix thoroughly until a clear solution is achieved. Sonication may be used to aid dissolution.
-
This formulation provides a clear solution with a this compound concentration of ≥ 2 mg/mL. This formulation may be more suitable for longer-term studies if stability in the aqueous-based formulation is a concern.
Storage of Formulated this compound:
It is recommended to prepare fresh formulations for each experiment. If storage is necessary, aliquot the formulation and store at -20°C for up to one month or -80°C for up to six months, protected from light and under a nitrogen atmosphere to prevent degradation[1]. Perform a visual inspection for precipitation before use.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilizing a Tubulysin Antibody–Drug Conjugate To Enable Activity Against Multidrug-Resistant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
minimizing off-target effects of TAM470
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TAM470, a potent microtubule inhibitor. The information provided is intended to help minimize off-target effects and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel cytolysin that functions as a microtubule inhibitor. Its primary mechanism involves binding to β-tubulin, which disrupts the dynamic equilibrium of microtubule polymerization and depolymerization. This leads to the destruction of α-β tubulin heterodimers and ultimately results in mitotic arrest and apoptosis in proliferating cells.
Q2: I thought this compound was an mTOR inhibitor. Is this correct?
A2: This appears to be a common misconception. Publicly available data consistently characterize this compound as a tubulin polymerization inhibitor. There is no strong evidence to suggest that it directly targets the mTOR signaling pathway. Researchers should design their experiments based on its activity as a microtubule-targeting agent.
Q3: What are the primary on-target and potential off-target effects of this compound?
A3:
-
On-Target Effects: The intended effects of this compound are centered on its anti-mitotic activity in rapidly dividing cells, such as cancer cells. These effects include disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent induction of apoptosis.
-
Potential Off-Target Effects: Like other microtubule-targeting agents, off-target effects can arise from the disruption of microtubule functions in non-dividing, healthy cells. The most significant potential off-target effect is neurotoxicity, due to the crucial role of microtubules in axonal transport. Other off-target effects can include impacts on cell adhesion, intracellular trafficking, and signaling pathways in non-cancerous cells.
Q4: How can I minimize the off-target effects of this compound in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable data. Key strategies include:
-
Dose-Response Optimization: Conduct a thorough dose-response analysis to identify the lowest effective concentration of this compound that elicits the desired on-target effect in your specific cell line.
-
Use of Appropriate Controls: Always include both positive and negative controls. A well-characterized microtubule inhibitor (e.g., colchicine, vinblastine) can serve as a positive control, while a vehicle-only control (e.g., DMSO) is essential as a negative control.
-
Orthogonal Assays: Confirm your findings using multiple, independent assays. For example, if you observe decreased cell viability, corroborate this with a cell cycle analysis showing G2/M arrest and an immunofluorescence assay showing microtubule disruption.
-
Time-Course Experiments: Assess the effects of this compound at different time points to distinguish between early on-target effects and potential downstream, off-target consequences.
-
Consider the Cellular Context: Be aware that the effects of microtubule disruption can be cell-type dependent. For instance, neurons are particularly sensitive to microtubule inhibitors.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| High variability in cell viability assays. | 1. Inconsistent seeding density.2. this compound instability in media.3. Cell line heterogeneity. | 1. Ensure a uniform cell seeding density across all wells.2. Prepare fresh dilutions of this compound for each experiment.3. Consider single-cell cloning to establish a more homogeneous cell line. |
| No significant effect on cell proliferation at expected concentrations. | 1. Cell line is resistant to microtubule inhibitors.2. Incorrect dosage calculation or degradation of the compound.3. Insufficient incubation time. | 1. Test for overexpression of drug efflux pumps (e.g., P-glycoprotein).2. Verify the concentration of your stock solution and prepare fresh dilutions.3. Perform a time-course experiment to determine the optimal treatment duration. |
| Observed cytotoxicity in non-proliferating control cells. | 1. Concentration is too high, leading to off-target toxicity.2. Disruption of essential microtubule-dependent processes (e.g., intracellular transport). | 1. Lower the concentration of this compound to a range that selectively affects proliferating cells.2. Use microscopy to assess morphological changes in non-proliferating cells and consider shorter exposure times. |
| Unexpected changes in cell morphology or adhesion. | Microtubule disruption is known to affect the actin cytoskeleton and focal adhesions through the Rho signaling pathway[1][2][3][4]. | Investigate changes in the actin cytoskeleton (e.g., via phalloidin staining) and focal adhesions (e.g., via vinculin or paxillin staining) to characterize these effects. |
Quantitative Data Summary
The following table summarizes the available cytotoxicity data for this compound. Researchers should note that the optimal concentration can vary significantly between cell lines and experimental conditions. It is highly recommended to perform a dose-response curve to determine the precise IC50 value for the specific cell line and assay being used.
| Compound | Cell Line | Assay Type | Incubation Time | Effective Concentration / IC50 |
| This compound | HT1080 (Fibrosarcoma) | Cytotoxicity | 5 days | 10 nM - 100 µM |
| This compound | FAP-expressing HT1080 | Cytotoxicity | 5 days | 10 nM - 100 µM |
| This compound | CAF07 (Cancer-Associated Fibroblast) | Cytotoxicity | 5 days | 10 nM - 100 µM |
Key Signaling Pathways Affected by this compound
Disruption of microtubule dynamics by this compound can have significant downstream effects on various signaling pathways beyond the direct inhibition of mitosis.
Microtubule depolymerization can lead to the release of the RhoA-specific guanine nucleotide exchange factor, GEF-H1, which is normally sequestered on microtubules. The activation of the RhoA pathway can, in turn, influence cell adhesion and the formation of actin stress fibers[1][2][4]. Furthermore, microtubule integrity is important for the regulation of signaling pathways such as NF-κB and JNK, which play critical roles in the cellular stress response and apoptosis[5][6][7][8][9].
Experimental Protocols
Below are detailed protocols for key experiments to assess the on-target and off-target effects of this compound.
Immunofluorescence Staining for Microtubule Integrity
This protocol allows for the direct visualization of this compound's effect on the cellular microtubule network.
Methodology:
-
Cell Seeding: Seed your cells of interest onto sterile glass coverslips in a 12- or 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and appropriate controls (vehicle and positive control) for the desired duration (e.g., 24 hours).
-
Fixation: Gently wash the cells with PBS and then fix them with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash again with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (diluted in 1% BSA/PBS) for 1-2 hours at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash three times with PBS, then mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope. Look for signs of microtubule depolymerization, such as a diffuse tubulin signal and loss of the filamentous network.
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the percentage of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest induced by this compound.
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound and controls for a specified time (e.g., 24 hours).
-
Cell Harvest: Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the cells in 500 µL of cold PBS, and while vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate for 30 minutes at 37°C, protected from light. Analyze the samples using a flow cytometer. An accumulation of cells in the G2/M phase (with 4N DNA content) is indicative of mitotic arrest.
In Vitro Tubulin Polymerization Assay
This cell-free assay directly measures the effect of this compound on the polymerization of purified tubulin.
Methodology:
-
Reaction Setup: In a 96-well plate, add tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.
-
Add Compound: Add various concentrations of this compound or control compounds to the wells.
-
Initiate Polymerization: Add purified tubulin to each well to initiate the reaction.
-
Measure Turbidity: Immediately place the plate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
Data Analysis: An inhibition of the increase in absorbance over time, relative to the vehicle control, indicates that this compound is inhibiting tubulin polymerization.
References
- 1. Microtubule depolymerization induces stress fibers, focal adhesions, and DNA synthesis via the GTP-binding protein Rho - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Cell Adhesion and Migration via Microtubule Cytoskeleton Organization, Cell Polarity, and Phosphoinositide Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disruption of Microtubules Sensitizes the DNA Damage-induced Apoptosis Through Inhibiting Nuclear Factor κB (NF-κB) DNA-binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcription factor NF-κB associates with microtubules and stimulates apoptosis in response to suppression of microtubule dynamics in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel microtubule inhibitor, MT3-037, causes cancer cell apoptosis by inducing mitotic arrest and interfering with microtubule dynamics - PMC [pmc.ncbi.nlm.nih.gov]
TAM470 storage and handling best practices
Welcome to the technical support center for TAM470, a potent cytolysin that functions by inhibiting tubulin polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer detailed troubleshooting guidance for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
For long-term storage, this compound in its powdered form should be kept at -20°C for up to two years. The vial should be tightly sealed to prevent moisture absorption.
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound in DMSO can be stored under different conditions depending on the desired duration of storage. For short-term storage of up to two weeks, the solution can be kept at 4°C. For longer-term storage, it is recommended to store aliquots at -80°C for up to six months.[1] It is crucial to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to product degradation.
Q3: What solvents are recommended for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For in vivo experiments, further dilution into vehicles such as corn oil or a mixture of PEG300, Tween-80, and saline may be necessary.
Q4: What are the general safety precautions for handling this compound?
When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.
Storage and Stability Data
| Form | Storage Temperature | Duration | Special Instructions |
| Powder | -20°C | Up to 2 years | Keep vial tightly sealed. |
| In DMSO | 4°C | Up to 2 weeks | Short-term storage. |
| In DMSO | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| In DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent or No Cytotoxic Effect Observed in Cell Culture
-
Question: I am not observing the expected cytotoxic effect of this compound on my cancer cell line. What could be the issue?
-
Answer: Several factors could contribute to this. First, verify the final concentration of this compound in your cell culture medium. Ensure that the serial dilutions from your stock solution were prepared accurately. Second, consider the health and passage number of your cells; cells that are unhealthy or have been passaged too many times may respond differently to treatment. It is also important to ensure that the DMSO concentration in the final culture medium does not exceed a level that is toxic to your specific cell line (typically <0.5%). Finally, confirm the stability of your this compound stock solution; improper storage or multiple freeze-thaw cycles can degrade the compound.
Issue 2: Precipitation of this compound in Aqueous Solutions
-
Question: I noticed precipitation when I diluted my this compound stock solution into my aqueous cell culture medium. How can I resolve this?
-
Answer: this compound is a hydrophobic molecule, and precipitation in aqueous solutions can be a challenge. To mitigate this, ensure that the final concentration of DMSO in your culture medium is sufficient to maintain solubility, but still non-toxic to your cells. When preparing your working solutions, add the this compound stock solution to the medium dropwise while gently vortexing to facilitate mixing and prevent immediate precipitation. If precipitation persists, consider using a vehicle containing solubilizing agents like Tween-80 or PEG300 for your experiments, especially for in vivo studies.
Issue 3: High Variability Between Replicate Wells in Cytotoxicity Assays
-
Question: My cytotoxicity assay results show high variability between replicate wells treated with the same concentration of this compound. What could be causing this?
-
Answer: High variability can stem from several sources. Uneven cell seeding is a common culprit; ensure you have a single-cell suspension and mix your cells thoroughly before and during plating. Inaccurate pipetting of either the cell suspension or the compound can also lead to variability. Use calibrated pipettes and proper pipetting techniques. Additionally, edge effects in microplates can cause cells in the outer wells to behave differently. To minimize this, avoid using the outermost wells of your plate for experimental conditions and instead fill them with sterile PBS or medium.
Experimental Protocols
Detailed Methodology: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Culture your chosen cancer cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound from your DMSO stock solution in culture medium. It is recommended to perform a wide range of concentrations (e.g., from 1 nM to 10 µM) to determine the IC₅₀ value.
-
Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration) and a positive control (a known cytotoxic agent).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the results to determine the IC₅₀ value of this compound for your cell line.
-
Visualizations
Signaling Pathway: Inhibition of Tubulin Polymerization by this compound
Caption: Mechanism of this compound-induced inhibition of microtubule formation.
Experimental Workflow: this compound Cytotoxicity Assay
Caption: A typical workflow for assessing this compound cytotoxicity using an MTT assay.
Logical Troubleshooting: Inconsistent Cytotoxicity Results
Caption: A logical workflow for troubleshooting inconsistent results in this compound cytotoxicity experiments.
References
Technical Support Center: Managing TAM470 Precipitation in Media
For researchers, scientists, and drug development professionals, ensuring the accurate and consistent delivery of therapeutic compounds in experimental settings is paramount. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of TAM470 precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Precipitation of this compound during your experiments can lead to inaccurate concentration-dependent results and potential cytotoxicity unrelated to its mechanism of action. Follow this guide to diagnose and resolve precipitation issues.
Visual Identification of Precipitation
It is crucial to distinguish between compound precipitation and other issues like microbial contamination.
| Observation | Possible Cause | Recommended Action |
| Cloudy or hazy medium | Fine precipitate of this compound | Proceed with the troubleshooting steps below. |
| Visible particles or crystals | This compound has precipitated out of solution | Do not use the medium. The soluble concentration is unknown. |
| Rapid yellowing of medium & turbidity | Bacterial contamination | Discard the culture and decontaminate equipment. |
| White, fuzzy growths | Fungal (yeast/mold) contamination | Discard the culture and decontaminate equipment. |
Step-by-Step Troubleshooting Workflow
If you observe or suspect this compound precipitation, follow this workflow to identify the root cause and find a solution.
Validation & Comparative
Validating the Anti-Tumor Efficacy of TAM470: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of TAM470, a novel cytolysin and microtubule inhibitor, with other established anti-cancer agents. This compound serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activating Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment. This guide presents available preclinical data to validate its therapeutic potential.
Mechanism of Action: Targeting the Building Blocks of Cell Division
This compound, a synthetic analog of tubulysin, exerts its anti-tumor effect by disrupting microtubule dynamics, a critical process for cell division. It inhibits the polymerization of tubulin into microtubules and also promotes their depolymerization.[1] This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and ultimately triggers apoptosis (programmed cell death) in rapidly dividing cancer cells. As the payload of the ADC OMTX705, this compound is delivered specifically to FAP-expressing cells within the tumor microenvironment.[2]
Figure 1. Mechanism of action of this compound.
Comparative In Vitro Cytotoxicity
While extensive data on the standalone cytotoxicity of this compound across a wide range of cancer cell lines is not publicly available, its potent activity is demonstrated through the performance of the ADC OMTX705. The following tables summarize the available in vitro cytotoxicity data for OMTX705 and other relevant tubulin inhibitors.
Table 1: In Vitro Cytotoxicity of OMTX705
| Compound | Cell Line | Target | IC50 | Specificity | Citation |
| OMTX705 | HT1080-FAP | FAP | ~230 pM | 500-fold vs. HT1080-WT | [1] |
Table 2: Comparative In Vitro Cytotoxicity of Tubulin Inhibitors
| Compound | Class | Cancer Cell Line | IC50 | Citation |
| MMAE | Auristatin | SKBR3 (Breast) | 3.27 nM | [3] |
| HEK293 (Kidney) | 4.24 nM | [3] | ||
| T-DM1 (ADC) | Maytansinoid | SK-BR-3 (Breast) | 0.007 - 0.018 µg/mL | [4] |
| BT-474 (Breast) | 0.085 - 0.148 µg/mL | [4] | ||
| Paclitaxel | Taxane | MDA-MB-231 (Breast) | 0.3 - 5 µM | [5] |
| SK-BR-3 (Breast) | 2.5 - 7.5 nM | [6][7] | ||
| Vinca Alkaloids | Vinca Alkaloid | Various | nM to µM range | [8][9] |
Preclinical Anti-Tumor Activity of OMTX705
Preclinical studies in xenograft models have demonstrated the potent anti-tumor activity of OMTX705 in various cancer types.
Table 3: In Vivo Efficacy of OMTX705 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Model | Treatment | Outcome | Citation |
| Pancreatic | Panc 007 PDX | OMTX705 (10 mg/kg) | 100% Tumor Growth Inhibition | |
| Lung Adenocarcinoma | Lung 024 PDX | OMTX705 (30 mg/kg) | Higher efficacy than Paclitaxel + OMTX705 (10 mg/kg) | |
| Breast Cancer | Breast 014 PDX | OMTX705 (30 mg/kg) | Highest tumor regression rate | |
| Various Solid Tumors | PDX Models | OMTX705 | Tumor regression |
These studies highlight the significant in vivo efficacy of OMTX705, suggesting that this compound, when delivered effectively to the tumor site, is a highly potent anti-cancer agent.
Experimental Protocols
In Vitro Cell Viability (MTT) Assay
A common method to determine the cytotoxic effects of a compound on cancer cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or other comparator compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin dimers into microtubules.
Protocol:
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP at 37°C.
-
Compound Addition: Add different concentrations of this compound or other test compounds to the wells.
-
Kinetic Measurement: Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: Plot the absorbance against time to generate polymerization curves. The inhibitory effect of the compound can be quantified by comparing the rate and extent of polymerization in the presence of the compound to the control.
Figure 2. Experimental workflow for validating anti-tumor activity.
Comparative Efficacy and Potential Advantages
The available data suggests that this compound, as the payload of OMTX705, is a highly potent anti-tumor agent. The ADC approach provides a significant advantage by delivering this potent cytotoxin directly to the tumor microenvironment, thereby minimizing systemic toxicity.
Figure 3. Logical relationship of comparative efficacy.
A key feature of potent ADC payloads like this compound is the potential for a "bystander effect," where the released cytotoxin can kill neighboring cancer cells that may not express the target antigen, thereby overcoming tumor heterogeneity.
Conclusion
The preclinical data strongly support the anti-tumor activity of this compound, particularly when delivered as the payload of the FAP-targeting ADC OMTX705. Its potent cytotoxicity, coupled with the specificity afforded by the ADC platform, makes it a promising candidate for the treatment of various solid tumors. Further clinical investigations are warranted to fully elucidate its therapeutic potential in cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivochem.com [invivochem.com]
- 5. Design, Synthesis, and Cytotoxic Evaluation of Novel Tubulysin Analogues as ADC Payloads. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. design-synthesis-and-cytotoxic-activity-of-new-tubulysin-analogues - Ask this paper | Bohrium [bohrium.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiproliferative activity of 2-alkyl-4-halopiperidines and 2-alkyl-4-halo-1,2,5,6-tetrahydropyridines in solid tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of TAM470 and Other Tubulin Inhibitors for Cancer Research and Drug Development
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel tubulin inhibitor TAM470 with established agents in the field. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in oncology research.
Introduction to Tubulin Inhibition and this compound
Tubulin inhibitors are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by disrupting the dynamics of microtubules, which are essential for cell division and other vital cellular processes.[1][2] These agents are broadly classified into two main categories: microtubule-stabilizing agents, such as the taxanes (e.g., paclitaxel), and microtubule-destabilizing agents, which include vinca alkaloids (e.g., vincristine) and colchicine-binding site inhibitors.[2]
This compound is a novel cytolysin that functions as a potent tubulin inhibitor. It is the cytotoxic payload of the antibody-drug conjugate (ADC) OMTX705.[3][4] Mechanistically, this compound binds to β-tubulin, leading to the inhibition of both tubulin polymerization and microtubule depolymerization, a mode of action that shares similarities with both vinca alkaloids and colchicine.[3][4] This dual activity disrupts the delicate balance of microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.
Comparative Performance Data
A direct head-to-head comparison of this compound with other tubulin inhibitors in the same experimental settings is limited in the currently available public literature. However, by compiling data from various studies, we can establish a comparative overview of their performance.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values for this compound and other prominent tubulin inhibitors across various cancer cell lines. It is important to note that these values were obtained from different studies and direct comparisons should be made with caution.
| Compound | Cell Line | IC50 (nM) | Exposure Time | Reference |
| This compound | HT1080 (Fibrosarcoma) | Exhibits cytotoxicity between 10 nM and 100 µM | 5 days | [3] |
| CAF07 (Cancer Associated Fibroblast) | Exhibits cytotoxicity between 10 nM and 100 µM | 5 days | [3] | |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.3 µM (300 nM) | Not Specified | [5] |
| SKBR3 (Breast Cancer) | 4 µM (4000 nM) | Not Specified | [5] | |
| MCF-7 (Breast Cancer) | 3.5 µM (3500 nM) | Not Specified | [5] | |
| BT-474 (Breast Cancer) | 19 nM | Not Specified | [5] | |
| Vincristine | MCF7-WT (Breast Cancer) | 7.371 nM | Not Specified | [6] |
| VCR/MCF7 (Vincristine-Resistant Breast Cancer) | 10,574 nM | Not Specified | [6] | |
| Colchicine | HeLa (Cervical Cancer) | 9.17 ± 0.60 nM | Not Specified | [6] |
| RPE-1 (Retinal Pigment Epithelium) | 30.00 ± 1.73 nM | Not Specified | [6] |
Note: The cytotoxicity data for this compound is presented as a range over a 5-day exposure, which differs from the single IC50 values typically reported for other inhibitors after shorter incubation periods. This highlights the need for direct comparative studies under standardized conditions.
Inhibition of Tubulin Polymerization
The ability of a compound to directly inhibit the polymerization of tubulin into microtubules is a key indicator of its mechanism of action.
| Compound | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| This compound | Data not publicly available | |
| Colchicine | ~1 µM | [6] |
| Vinblastine | ~1 µM | [6] |
| Combretastatin-A4 (CA-4) | ~2.5 µM | [6] |
| Nocodazole | 350.00 ± 76.38 nM (0.35 µM) | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and experimental procedures involved in evaluating tubulin inhibitors, the following diagrams are provided.
Caption: Mechanism of action of different classes of tubulin inhibitors.
Caption: General workflow for an in vitro tubulin polymerization assay.
Caption: Workflow for assessing cell viability using the MTT assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for key assays used to evaluate tubulin inhibitors.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.
-
Reagents and Materials: Purified tubulin protein, GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), test compound (this compound or other inhibitors), and a temperature-controlled spectrophotometer or fluorometer.
-
Procedure:
-
On ice, a reaction mixture is prepared containing tubulin protein in polymerization buffer.
-
The test compound, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture.
-
The reaction is initiated by raising the temperature to 37°C, which promotes tubulin polymerization.
-
The change in absorbance at 340 nm (for turbidity-based assays) or fluorescence is monitored over time.
-
The rate and extent of polymerization are calculated, and the IC50 value for inhibition is determined by testing a range of compound concentrations.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or SDS).
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the tubulin inhibitor (e.g., this compound, paclitaxel).
-
After a predetermined incubation period (e.g., 24, 48, or 72 hours), the culture medium is replaced with a medium containing MTT.
-
The plates are incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the resulting colored solution is measured using a microplate reader, typically at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.
-
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) following treatment with a tubulin inhibitor.
-
Reagents and Materials: Cancer cell lines, cell culture medium, tubulin inhibitor, fixation solution (e.g., ethanol), DNA staining solution (e.g., propidium iodide with RNase), and a flow cytometer.
-
Procedure:
-
Cells are treated with the tubulin inhibitor for a specific duration.
-
Both floating and adherent cells are collected, washed, and fixed in cold ethanol.
-
The fixed cells are then stained with a fluorescent DNA-binding dye. RNase is included to prevent staining of RNA.
-
The DNA content of individual cells is analyzed by a flow cytometer.
-
The resulting data is used to generate a histogram that shows the distribution of cells in the G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases of the cell cycle. An accumulation of cells in the G2/M phase is characteristic of tubulin inhibitors.
-
Conclusion
This compound is a promising novel tubulin inhibitor with a mechanism of action that involves the disruption of both microtubule polymerization and depolymerization. While direct comparative data with established agents like paclitaxel, vincristine, and colchicine is not yet extensively available in the public domain, the existing information suggests it is a potent cytotoxic agent. Further head-to-head studies are warranted to fully elucidate its comparative efficacy and potential advantages, such as overcoming drug resistance. The experimental protocols and pathway diagrams provided in this guide offer a framework for conducting such comparative analyses and advancing the understanding of this and other tubulin-targeting agents in cancer research.
References
- 1. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Colchicine Blocks Tubulin Heterodimer Recycling by Tubulin Cofactors TBCA, TBCB, and TBCE [frontiersin.org]
- 6. Exploring the mechanism of resistance to vincristine in breast cancer cells using transcriptome sequencing technology - PMC [pmc.ncbi.nlm.nih.gov]
TAM470 ADC OMTX705: A Comparative Analysis of Efficacy in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of TAM470, delivered via the antibody-drug conjugate (ADC) OMTX705, across various tumor models. OMTX705 targets Fibroblast Activation Protein (FAP), a protein highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many solid tumors. The cytotoxic payload, this compound, is a novel cytolysin that inhibits microtubule polymerization, leading to cell death. This document presents quantitative data from key studies, details experimental protocols, and visualizes the underlying mechanisms and workflows.
Mechanism of Action
OMTX705 exerts its anti-tumor effect through a targeted mechanism. The antibody component of the ADC binds to FAP on the surface of CAFs within the tumor stroma. Following internalization, the linker is cleaved, releasing the this compound payload. This compound then disrupts microtubule dynamics within the CAFs, leading to their apoptosis. The death of these supportive stromal cells is believed to alter the tumor microenvironment, potentially enhancing the penetration of other therapeutic agents and triggering an anti-tumor immune response. Furthermore, the released this compound can exert a "bystander effect," killing adjacent tumor cells.
Efficacy in Patient-Derived Xenograft (PDX) Models
The following tables summarize the in vivo efficacy of OMTX705, containing the this compound payload, in various PDX models as reported by Fabre et al. in Clinical Cancer Research (2020).[1]
Table 1: Single-Agent Activity of OMTX705 in a Pancreatic Ductal Adenocarcinoma (PDAC) PDX Model (Panc 007)
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change from Baseline (%) | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | - | 0 |
| OMTX705 | 30 mg/kg, i.v., once weekly for 4 doses | Tumor Regression | >100 |
| OMTX705 | 60 mg/kg, i.v., once weekly for 4 doses | Sustained Tumor Regression | >100 |
Table 2: Combination Therapy with OMTX705 in a PDAC PDX Model (Panc 007)
| Treatment Group | Dose and Schedule | Mean Tumor Volume Change from Baseline (%) |
| Gemcitabine | Standard Dose | Tumor Growth |
| OMTX705 | 10 mg/kg, i.p., once weekly | Tumor Stasis |
| OMTX705 + Gemcitabine | 10 mg/kg + Standard Dose | Tumor Regression |
Table 3: Combination Therapy with OMTX705 in a Lung Adenocarcinoma PDX Model (Lung 024)
| Treatment Group | Dose and Schedule | Efficacy Outcome |
| Paclitaxel | Standard Dose | Ineffective |
| OMTX705 (low dose) | 10 mg/kg | Moderate Efficacy |
| OMTX705 + Paclitaxel | 10 mg/kg + Standard Dose | More effective than either agent alone |
| OMTX705 (high dose) | 30 mg/kg | Highest Efficacy |
Table 4: Combination Therapy with OMTX705 in a Breast Cancer PDX Model (Breast 014)
| Treatment Group | Dose and Schedule | Efficacy Outcome |
| Paclitaxel | Standard Dose | Less Effective |
| OMTX705 (low dose) + Paclitaxel | 10 mg/kg + Standard Dose | Less Effective |
| OMTX705 (high dose) | 30 mg/kg | Highest Tumor Regression |
Experimental Protocols
The following are summaries of the experimental methodologies employed in the key efficacy studies.
In Vivo Efficacy Studies in Immunodeficient PDX Murine Models
-
Animal Models: Female athymic nude mice were used for the establishment of PDX models.
-
Tumor Implantation: Patient-derived tumor fragments from pancreatic, lung, and breast cancers were subcutaneously implanted into the flanks of the mice.
-
Treatment Administration:
-
OMTX705 was administered intravenously (i.v.) or intraperitoneally (i.p.) as specified in the study.
-
Chemotherapeutic agents (gemcitabine, paclitaxel) were administered according to standard protocols for these models.
-
The vehicle control group received the formulation buffer.
-
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Ethical Considerations: All animal experiments were conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.
Comparison with Alternative Therapies
The preclinical data suggests that OMTX705, carrying the this compound payload, holds promise both as a monotherapy and in combination with standard-of-care chemotherapies. In the PDX models evaluated, high-dose OMTX705 monotherapy demonstrated superior or comparable efficacy to standard chemotherapeutic agents like paclitaxel.[1] Furthermore, combination therapy of OMTX705 with gemcitabine or paclitaxel resulted in enhanced anti-tumor activity compared to either agent alone, suggesting a synergistic effect.[1]
It is important to note that these are preclinical findings, and direct comparisons to clinical outcomes with standard-of-care regimens should be made with caution. However, the data strongly supports the continued investigation of FAP-targeted ADCs with payloads like this compound as a novel therapeutic strategy for solid tumors. The ability to target the tumor stroma represents a unique approach that may overcome some of the resistance mechanisms associated with therapies that solely target tumor cells.
Conclusion
The antibody-drug conjugate OMTX705, which utilizes the microtubule inhibitor this compound as its cytotoxic payload, has demonstrated significant anti-tumor efficacy in a range of preclinical solid tumor models. Its unique mechanism of targeting FAP-positive cancer-associated fibroblasts allows for potent tumor growth inhibition and, in some cases, tumor regression, both as a single agent and in combination with standard chemotherapies. The presented data highlights the potential of this approach to offer a new therapeutic avenue for patients with difficult-to-treat solid tumors. Further clinical investigation is warranted to translate these promising preclinical findings into patient benefit.
References
Revolutionizing Cancer Therapy: A Deep Dive into the Mechanism of TAM470, a Potent Tubulin Polymerization Inhibitor
For Immediate Release
A new comprehensive guide offers researchers, scientists, and drug development professionals an in-depth comparison of TAM470, a novel cytolysin, against other microtubule-targeting agents. This guide provides a thorough analysis of its mechanism of action, supported by preclinical data, detailed experimental protocols, and visualizations of the key cellular processes involved.
This compound, a synthetic analog of the natural product tubulysin, has emerged as a powerful anti-cancer agent due to its ability to disrupt microtubule dynamics, a critical process for cell division. By inhibiting tubulin polymerization, this compound effectively halts the cell cycle, leading to cancer cell death. This potent mechanism has led to its incorporation as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which is currently undergoing clinical investigation.
This guide delves into the validation studies that confirm this compound's mechanism of action, presenting a comparative analysis with other well-established tubulin inhibitors, including vinca alkaloids, taxanes, and colchicine.
Mechanism of Action: Disrupting the Cellular Scaffolding
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton. They play a crucial role in various cellular processes, including the formation of the mitotic spindle during cell division. The constant assembly (polymerization) and disassembly (depolymerization) of microtubules are vital for proper chromosome segregation.
Microtubule-targeting agents exert their anti-cancer effects by interfering with this dynamic process. They are broadly classified into two groups:
-
Microtubule Stabilizing Agents: Such as taxanes (e.g., paclitaxel, docetaxel), which promote tubulin polymerization and prevent microtubule disassembly.
-
Microtubule Destabilizing Agents: This group includes vinca alkaloids (e.g., vincristine, vinblastine), colchicine, and tubulysins like this compound. These agents inhibit tubulin polymerization, leading to microtubule depolymerization.
This compound, like other tubulysin analogs, binds to the vinca domain on β-tubulin. This binding prevents the tubulin dimers from assembling into microtubules, ultimately leading to the disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis (programmed cell death).
Comparative Efficacy: this compound and Other Microtubule Inhibitors
The potency of tubulin inhibitors is typically evaluated through in vitro tubulin polymerization assays and cytotoxicity assays against various cancer cell lines.
Tubulin Polymerization Inhibition
This assay directly measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules. The concentration of the compound that inhibits polymerization by 50% is known as the IC50 value. While specific IC50 values for this compound in tubulin polymerization assays are not publicly available, data for other tubulysin analogs demonstrate their exceptional potency.
| Compound Class | Representative Agent | Tubulin Polymerization IC50 (µM) |
| Tubulysins | Tubulysin D | In the low nanomolar range[1] |
| Pretubulysin | - | |
| Vinca Alkaloids | Vinblastine | ~1.2[2] |
| Vincristine | - | |
| Colchicine Site Binders | Colchicine | ~1[2] |
| Taxanes (Promoters) | Paclitaxel | EC50 ~10 (promotes polymerization)[3] |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison requires head-to-head studies.
In Vitro Cytotoxicity
The cytotoxic effect of these agents is assessed by determining the concentration required to inhibit the growth of cancer cell lines by 50% (IC50). Tubulysins, including their analogs, have shown remarkable potency against a wide range of cancer cell lines, often in the picomolar to low nanomolar range.[4][5]
| Compound/Analog | Cell Line | Cytotoxicity IC50 |
| Tubulysin D | HL-60 (Leukemia) | 4.7 pM[4] |
| HCT116 (Colon) | 3.1 pM[4] | |
| MCF7 (Breast) | 670 pM[4] | |
| A549 (Lung) | 13 pM[4] | |
| Pretubulysin Analog (8h) | MCF-7 (Breast) | 0.01 µM[6] |
| NCI-H157 (Lung) | 0.02 µM[6] | |
| OMTX705 (this compound-ADC) | CAF07 (Cancer-Associated Fibroblasts) | Potent FAP-specific activity |
| HT1080-FAP (Fibrosarcoma) | Potent FAP-specific activity | |
| Vincristine | Various | Nanomolar range |
| Paclitaxel | Various | Nanomolar range |
Experimental Protocols: Validating Mechanism of Action
The following are detailed methodologies for the key experiments used to validate the mechanism of action of tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay is crucial for directly measuring the effect of a compound on microtubule formation.
Objective: To determine the effect of a test compound on the rate and extent of tubulin polymerization in vitro.
Materials:
-
Purified tubulin protein (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution
-
Test compound (e.g., this compound) and control compounds (e.g., paclitaxel as a promoter, colchicine as an inhibitor)
-
96-well microplate
-
Temperature-controlled spectrophotometer
Procedure:
-
Preparation: Thaw purified tubulin and GTP solution on ice. Prepare serial dilutions of the test and control compounds in General Tubulin Buffer.
-
Reaction Setup: In a pre-chilled 96-well plate on ice, add the tubulin solution to each well. Then, add the diluted test compounds or controls to the respective wells.
-
Initiation of Polymerization: Place the microplate in a spectrophotometer pre-warmed to 37°C. This temperature shift induces tubulin polymerization.
-
Data Acquisition: Immediately begin monitoring the change in absorbance at 340 nm every minute for a period of 60-90 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance values against time to generate polymerization curves. From the concentration-response curves, determine the IC50 (for inhibitors) or EC50 (for promoters) values.
Cell Viability (Cytotoxicity) Assay
This assay measures the effect of a compound on the proliferation and viability of cancer cells.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compound (e.g., this compound) and control compounds
-
96-well cell culture plates
-
Reagents for viability assessment (e.g., MTT, XTT, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells containing the cells. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: After the incubation period, add the viability reagent to each well according to the manufacturer's protocol. This reagent is converted into a colored or luminescent product by metabolically active cells.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Conclusion and Future Directions
The validation studies and comparative data presented in this guide underscore the potent anti-cancer activity of this compound, positioning it as a highly promising agent in the landscape of microtubule inhibitors. Its mechanism of action, centered on the inhibition of tubulin polymerization, is well-established and shared by other successful chemotherapeutic agents. The exceptional potency of tubulysin analogs, often orders of magnitude greater than conventional microtubule inhibitors, highlights their potential for targeted therapies like ADCs. The ongoing clinical development of OMTX705 will provide further insights into the therapeutic window and efficacy of this compound in a clinical setting. Future research should focus on elucidating the precise molecular interactions of this compound with tubulin and exploring its efficacy in a broader range of cancer types, including those with resistance to other chemotherapies.
References
- 1. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Improved Total Synthesis of Tubulysins and Design, Synthesis, and Biological Evaluation of New Tubulysins with Highly Potent Cytotoxicities against Cancer Cells as Potential Payloads for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and antitumor activity evaluation of pretubulysin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TAM470 and Nocodazole: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of two microtubule-targeting agents: TAM470 and nocodazole. This document outlines their mechanisms of action, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction
Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for the development of anticancer therapeutics. Both this compound and nocodazole are potent inhibitors of microtubule polymerization, albeit with distinct characteristics and applications in research and drug development. Nocodazole is a well-established, reversible agent widely used for cell cycle synchronization, while this compound is a novel, highly potent cytolysin utilized as a payload in antibody-drug conjugates (ADCs). This guide offers a side-by-side comparison to aid researchers in selecting the appropriate agent for their specific experimental needs.
Chemical Structures and Properties
A fundamental aspect of understanding the activity of any compound is its chemical structure.
| Feature | This compound | Nocodazole |
| Chemical Formula | C41H67N7O6S | C14H11N3O3S |
| Molecular Weight | 786.08 g/mol | 301.32 g/mol |
| Appearance | White to off-white solid | White with faint yellow cast powder |
| Solubility | Soluble in DMSO | Soluble in DMSO |
Mechanism of Action
Both this compound and nocodazole exert their effects by disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis. However, the specifics of their interactions and primary applications differ.
This compound is a novel and highly potent cytolysin that functions as a microtubule polymerization inhibitor.[1] It binds to β-tubulin, leading to the destruction of α-β tubulin heterodimers and thereby inhibiting both the polymerization and depolymerization of microtubules.[1] Its primary application to date is as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705.[2] In this context, OMTX705 targets the Fibroblast Activating Protein (FAP) on cancer-associated fibroblasts (CAFs), after which the ADC is internalized, and this compound is released into the cell.[2][3] This targeted delivery allows for a potent, localized anti-cancer effect. A key feature of this compound is its ability to induce a "bystander effect," whereby the released payload can diffuse to and kill neighboring tumor cells that may not express the target protein.[4][5]
Nocodazole is a well-characterized and rapidly reversible inhibitor of microtubule polymerization.[6] It also binds to β-tubulin, preventing the formation of microtubules.[7] This disruption of the microtubule network leads to the inability to form a functional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[8][9] Due to its reversible nature, nocodazole is widely used in cell biology research to synchronize cell populations in mitosis for further study.[8][10] Prolonged exposure to nocodazole ultimately triggers the intrinsic apoptotic pathway.[8] Beyond its effects on microtubules, nocodazole has been shown to influence other signaling pathways, such as the Wnt signaling pathway, by stimulating the expression of LATS2.[8]
Quantitative Data Comparison
| Parameter | This compound | Nocodazole | Reference Cell Line/Assay |
| Tubulin Polymerization Inhibition (IC50) | Data not available | ~2.292 µM (biochemical assay)[11] | In vitro tubulin polymerization assay |
| Cytotoxicity (IC50) | Exhibits cytotoxicity from 10 nM - 100 µM (5 days)[1] | 0.006 µM (rat LT12 cells, 48h)[6]; 0.072 µM (cell-cycle assay)[11]; 0.244 µM (tubulin high-content assay)[11] | Various cell lines and assays |
| Cell Cycle Arrest | G2/M arrest | G2/M arrest at 40-100 ng/mL for 12-18 hours[8] | Various cell lines |
| Apoptosis Induction | Induces apoptosis | Induces apoptosis following prolonged mitotic arrest[8] | Various cell lines |
Note: IC50 values are highly dependent on the cell line, assay conditions, and exposure time. The data presented here is for comparative purposes and may not be directly extrapolated to all experimental systems.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro polymerization of purified tubulin.
Principle: Tubulin polymerization is monitored by an increase in light scattering (absorbance) at 340 nm as microtubules form. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (>99%)
-
G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
-
This compound or Nocodazole stock solution in DMSO
-
Paclitaxel (positive control for polymerization enhancement)
-
Colchicine (positive control for polymerization inhibition)
-
Pre-warmed 96-well plate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare tubulin solution in G-PEM buffer on ice.
-
Add this compound, nocodazole, or control compounds at desired concentrations to the tubulin solution.
-
Transfer the reaction mixtures to a pre-warmed 96-well plate.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 30 seconds for 30-60 minutes.
-
Plot absorbance versus time to generate polymerization curves.
References
- 1. researchgate.net [researchgate.net]
- 2. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Stabilizing versus Destabilizing the Microtubules: A Double-Edge Sword for an Effective Cancer Treatment Option? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatio-temporal analysis of tamoxifen-induced bystander effects in breast cancer cells using microfluidics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spatio-temporal analysis of tamoxifen-induced bystander effects in breast cancer cells using microfluidics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nocodazole - Wikipedia [en.wikipedia.org]
- 9. Nocodazole | Cell Signaling Technology [cellsignal.com]
- 10. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of TAM470: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the specificity of a cytotoxic agent is paramount. This guide provides a detailed comparison of TAM470, a novel tubulin polymerization inhibitor, with other microtubule-targeting agents. The information is supported by available preclinical data and established experimental protocols to aid in the assessment of its potential as a therapeutic payload.
This compound is a synthetic cytolysin belonging to the tubulysin family of potent microtubule inhibitors. It serves as the cytotoxic payload in the antibody-drug conjugate (ADC) OMTX705, which targets Fibroblast Activation Protein (FAP) on cancer-associated fibroblasts (CAFs). The primary mechanism of action for this compound is the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Comparative Analysis of Tubulin Inhibitors
To contextualize the specificity and potency of this compound, it is essential to compare it with other well-established tubulin inhibitors, particularly those also utilized as ADC payloads. This section provides a comparative overview, with quantitative data summarized in Table 1.
Paclitaxel , a member of the taxane family, is a widely used chemotherapeutic agent that stabilizes microtubules, leading to mitotic arrest. In contrast, Vincristine , a Vinca alkaloid, destabilizes microtubules by inhibiting tubulin polymerization. Like Vincristine, this compound also acts as a microtubule destabilizer.
Other relevant comparators include payloads commonly used in ADCs, such as maytansinoids (e.g., DM1) and auristatins (e.g., Monomethyl Auristatin E or MMAE) . These agents are known for their high potency in inhibiting tubulin polymerization.
While specific IC50 values for this compound's direct inhibition of tubulin polymerization are not publicly available, its cytotoxic activity has been demonstrated in various cell lines. For instance, this compound exhibits cytotoxicity in wildtype HT1080, FAP-expressing HT1080, and CAF07 cells at concentrations ranging from 10 nM to 100 μM over a 5-day period[1]. The potency of other tubulin inhibitors varies, with reported IC50 values for tubulin polymerization inhibition often in the low micromolar to nanomolar range.
| Compound | Mechanism of Action | Target | IC50 (Tubulin Polymerization) |
| This compound | Tubulin Polymerization Inhibitor | β-tubulin | Data not publicly available |
| Paclitaxel | Microtubule Stabilizer | β-tubulin | Not Applicable (promotes polymerization) |
| Vincristine | Tubulin Polymerization Inhibitor | β-tubulin | ~1.5 µM |
| Colchicine | Tubulin Polymerization Inhibitor | β-tubulin | 2.9 µM[2] |
| Combretastatin A4 | Tubulin Polymerization Inhibitor | β-tubulin | 1.2 µM[2] |
Table 1: Comparison of Tubulin-Targeting Agents. This table summarizes the mechanism of action and available IC50 values for the inhibition of tubulin polymerization for this compound and other common tubulin inhibitors.
Off-Target Specificity: Kinase Inhibition Profile
A critical aspect of assessing a drug's specificity is its potential for off-target effects, such as the inhibition of protein kinases. Many small molecule inhibitors can interact with unintended targets, which can lead to unforeseen side effects or even contribute to their therapeutic efficacy.
Currently, there is no publicly available data on the off-target kinase inhibition profile of this compound. To thoroughly assess its specificity, a comprehensive kinase panel screening would be required. This would involve testing this compound against a broad range of kinases to determine its inhibitory activity at various concentrations. The absence of significant inhibition of off-target kinases would indicate high specificity for its intended target, tubulin.
Experimental Protocols
To facilitate further research and independent verification, this section outlines the detailed methodologies for key experiments used to assess the specificity of tubulin inhibitors.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by the increase in turbidity (light scattering) as microtubules are formed. Inhibitors of polymerization will reduce the rate and extent of this increase.
Methodology:
-
Reagents: Purified tubulin (e.g., bovine brain tubulin), GTP solution, polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA), test compound (this compound or comparators) dissolved in a suitable solvent (e.g., DMSO), and a positive control inhibitor (e.g., colchicine).
-
Procedure:
-
On ice, add polymerization buffer, GTP, and the test compound at various concentrations to a 96-well plate.
-
Add purified tubulin to each well to initiate the reaction.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis: Plot the absorbance against time. The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, can be calculated from the dose-response curve.
In Vitro Cytotoxicity Assay
This assay determines the concentration of a compound required to kill a certain percentage of cultured cells.
Principle: Various methods can be used to assess cell viability, such as the MTT assay, which measures the metabolic activity of living cells.
Methodology (MTT Assay):
-
Cell Culture: Plate cancer cells (e.g., HT1080) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (this compound or comparators) and incubate for a specified period (e.g., 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The inhibition of tubulin polymerization by this compound directly impacts the cell cycle, leading to mitotic arrest. This process is a cornerstone of many cancer therapies. The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for assessing its activity.
References
A Comparative Analysis of TAM470 and MMAE: Two Potent Payloads for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic efficacy and safety. This guide provides a side-by-side comparison of two potent microtubule-inhibiting payloads: TAM470, a novel cytolysin from the tubulysin family, and Monomethyl Auristatin E (MMAE), a well-established auristatin derivative. This comparison summarizes available preclinical data to aid researchers in understanding the characteristics of these two molecules.
At a Glance: Key Characteristics
| Feature | This compound | MMAE (Monomethyl Auristatin E) |
| Drug Class | Tubulysin analogue, a novel cytolysin[1][2] | Auristatin derivative[3][4] |
| Mechanism of Action | Inhibits tubulin polymerization and microtubule depolymerization[1][2] | Inhibits tubulin polymerization by binding to the vinca alkaloid site[3][4] |
| Potency | High potency demonstrated as part of an ADC[2] | High potency, with IC50 values in the low nanomolar to picomolar range[5][6][7] |
| Known ADC | OMTX705 (investigational)[1][2] | Brentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin, and others (approved and investigational)[4] |
Mechanism of Action: Targeting the Cellular Scaffolding
Both this compound and MMAE exert their cytotoxic effects by disrupting the microtubule dynamics essential for cell division. Microtubules are crucial components of the cytoskeleton, playing a vital role in forming the mitotic spindle during mitosis. By interfering with tubulin polymerization, these payloads arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis.[2][3][4]
This compound is a novel cytolysin belonging to the tubulysin family.[1][2] Tubulysins are known to be highly potent inhibitors of tubulin polymerization and can induce depolymerization of microtubules.[2] They are reported to bind to the vinca domain of tubulin.[8]
MMAE is a synthetic analogue of the natural product dolastatin 10.[3][4] It functions as a potent antimitotic agent by inhibiting the polymerization of tubulin.[3][4] MMAE binds to tubulin at the vinca alkaloid binding site.[3]
Figure 1: Simplified signaling pathway of microtubule inhibition by this compound and MMAE.
In Vitro Cytotoxicity
The ADC OMTX705, which utilizes this compound as its payload, demonstrated potent and specific cytotoxic activity against fibroblast activation protein (FAP)-expressing cells. In a preclinical study, OMTX705 showed an IC50 of approximately 230 pmol/L in HT1080-FAP cells.[2]
MMAE has been extensively studied and exhibits potent cytotoxicity across a wide range of cancer cell lines. IC50 values for free MMAE are typically in the low nanomolar to picomolar range. For example, studies have reported IC50 values of 3.27 nM in SKBR3 cells and 4.24 nM in HEK293 cells.[6] Another study reported IC50 values for MMAE in various human pancreatic cancer cell lines ranging from 0.97 nM to 1.16 nM.[7]
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Target (for ADC) | IC50 | Citation |
| OMTX705 (this compound ADC) | HT1080-FAP | FAP | ~230 pmol/L | [2] |
| MMAE (free drug) | SKBR3 | - | 3.27 nmol/L | [6] |
| MMAE (free drug) | HEK293 | - | 4.24 nmol/L | [6] |
| MMAE (free drug) | BxPC-3 | - | 0.97 nmol/L | [7] |
| MMAE (free drug) | PSN-1 | - | 0.99 nmol/L | [7] |
| MMAE (free drug) | Capan-1 | - | 1.10 nmol/L | [7] |
| MMAE (free drug) | Panc-1 | - | 1.16 nmol/L | [7] |
Note: The presented data is from different studies and experimental conditions may vary. A direct comparison of potency should be made with caution.
Preclinical In Vivo Efficacy
Preclinical studies have demonstrated the anti-tumor activity of both this compound and MMAE as part of ADCs in various cancer models.
A study on OMTX705 (this compound-ADC) in mice bearing patient-derived xenograft (PDX) models of various cancers, including pancreatic, lung, and breast cancer, showed significant tumor growth inhibition and, in some cases, tumor regression.[1] For example, in a pancreatic cancer PDX model (Panc 007), OMTX705 administered intravenously once weekly for four doses resulted in substantial tumor growth inhibition.[1]
Numerous preclinical studies have demonstrated the potent in vivo efficacy of MMAE-based ADCs. For instance, an anti-HER2 ADC with MMAE showed significant tumor growth inhibition in a HER2-positive NCI-N87 gastric cancer xenograft model in mice.[9] Another study with a PSMA-targeting small molecule-drug conjugate of MMAE also showed dose-dependent tumor growth inhibition in an LNCaP xenograft model.[10]
Table 2: Summary of In Vivo Efficacy Data
| ADC (Payload) | Cancer Model | Dosing Regimen | Outcome | Citation |
| OMTX705 (this compound) | Pancreatic Cancer PDX (Panc 007) | 30 mg/kg, i.v., once weekly for 4 weeks | Significant tumor growth inhibition | [1] |
| OMTX705 (this compound) | Lung Adenocarcinoma PDX (Lung 024) | 10 mg/kg or 30 mg/kg, i.v. | Dose-dependent tumor regression | [1] |
| mil40-15 (MMAE) | NCI-N87 Gastric Cancer Xenograft | 5 mg/kg, i.v., on days 0, 7, 14, 21 | Significant tumor growth inhibition | [9] |
| PSMA-1-VcMMAE (MMAE) | LNCaP Prostate Cancer Xenograft | 1.0 mg/kg | Dose-dependent inhibition of tumor growth | [10] |
Note: The presented data is from different studies with varying models, dosing, and endpoints, precluding a direct comparison of in vivo efficacy.
Pharmacokinetics
Pharmacokinetic data for free this compound is not publicly available. For the ADC OMTX705, a study in CD-1 mice receiving a single intravenous injection showed pharmacokinetic parameters of the ADC.[1]
The pharmacokinetics of free MMAE have been studied in mice, revealing rapid elimination from plasma but prolonged and extensive distribution in tissues.[11] The pharmacokinetics of MMAE-based ADCs are also well-characterized, with studies detailing the profiles of the total antibody, the ADC, conjugated MMAE, and unconjugated MMAE.[12]
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited are often proprietary. However, this section provides generalized protocols for common assays used to evaluate these cytotoxic agents.
In Vitro Cytotoxicity Assay (Crystal Violet Method)
This method is used to determine cell viability by staining the adherent cells.
Figure 2: General workflow for a crystal violet cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Seed adherent cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[13]
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound or MMAE) in the appropriate cell culture medium. Remove the existing medium from the cells and add the medium containing the compounds. Include untreated control wells.[13]
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).[14]
-
Washing: Carefully aspirate the medium and gently wash the cells with Phosphate-Buffered Saline (PBS).[13]
-
Fixation: Add a fixation solution, such as 100% methanol, to each well and incubate for 10-15 minutes at room temperature.[15]
-
Staining: Remove the fixative and add the crystal violet staining solution (e.g., 0.5% crystal violet in 20% methanol) to each well. Incubate for 10-30 minutes at room temperature.[15]
-
Washing: Gently wash the wells with water multiple times to remove the excess stain.
-
Solubilization: After the plate is dry, add a solubilization solution (e.g., methanol or 1% SDS) to each well to dissolve the bound dye.[13]
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of approximately 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vitro Cytotoxicity Assay (MTT Method)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding and Treatment: Follow steps 1 and 2 as described in the Crystal Violet Assay protocol.
-
Incubation: Incubate the plate for the desired duration.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[1][16]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.[16] The intensity of the color is proportional to the number of viable cells.
In Vivo Tumor Growth Inhibition Study
This protocol outlines a general procedure for assessing the in vivo efficacy of an ADC in a xenograft mouse model.
Figure 3: General workflow for a preclinical in vivo tumor growth inhibition study.
Detailed Steps:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).[9][10]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[9]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into different treatment groups.[9]
-
Treatment Administration: Administer the test articles (e.g., OMTX705, MMAE-ADC, vehicle control, unconjugated antibody) according to the planned dosing schedule and route of administration (commonly intravenous).[9][17]
-
Data Collection: Measure tumor dimensions with calipers and calculate tumor volume (e.g., using the formula: (Length x Width²)/2) and monitor the body weight of the mice regularly throughout the study as an indicator of toxicity.[9]
-
Study Endpoint: The study is typically terminated when tumors in the control group reach a specified maximum size, or after a predetermined duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Conclusion
Both this compound and MMAE are highly potent microtubule inhibitors with significant potential as payloads for antibody-drug conjugates. MMAE is a well-validated payload integrated into several approved and numerous investigational ADCs. This compound is a promising newer agent from the tubulysin class, with preclinical data supporting the continued development of its flagship ADC, OMTX705.
Direct comparative studies are necessary to definitively assess the relative potency, efficacy, and safety profiles of this compound and MMAE. Such studies would provide invaluable data for drug developers in the rational design and selection of payloads for the next generation of ADCs. Researchers are encouraged to consult the primary literature for more detailed information on specific experimental conditions and results.
References
- 1. researchhub.com [researchhub.com]
- 2. Mechanism of action of tubulysin, an antimitotic peptide from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Auristatin Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Old Drug, New Delivery Strategy: MMAE Repackaged | MDPI [mdpi.com]
- 11. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 12. google.com [google.com]
- 13. researchgate.net [researchgate.net]
- 14. assaygenie.com [assaygenie.com]
- 15. clyte.tech [clyte.tech]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 17. OMTX705, a Novel FAP-Targeting ADC Demonstrates Activity in Chemotherapy and Pembrolizumab-Resistant Solid Tumor Models | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
Comparative Cross-Reactivity Analysis of TAM470 and Other Tubulin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profiles of tubulin-targeting agents, with a focus on the novel cytolysin TAM470. As a critical component of the antibody-drug conjugate (ADC) OMTX705, understanding the off-target interaction profile of this compound is paramount for predicting potential toxicities and optimizing therapeutic strategies. This document compares this compound with other well-established tubulin inhibitors, offering available data on their cross-reactivity and detailed experimental protocols for assessing these interactions.
Introduction to this compound and Tubulin Inhibition
This compound is a potent microtubule inhibitor that functions by disrupting tubulin polymerization, a fundamental process for cell division, intracellular transport, and maintenance of cell structure. It binds to β-tubulin, leading to the destruction of α-β tubulin heterodimers and subsequent inhibition of microtubule formation. This mechanism ultimately induces cell cycle arrest and apoptosis in rapidly dividing cells, making it an effective payload for ADCs like OMTX705, which targets Fibroblast Activation Protein (FAP) expressed on cancer-associated fibroblasts.
While highly effective against their intended targets, small molecule inhibitors like this compound can exhibit off-target effects, leading to unintended biological consequences and potential toxicities. Therefore, a thorough evaluation of their cross-reactivity with other proteins is a crucial step in preclinical development.
Comparative Analysis of Tubulin Inhibitor Cross-Reactivity
Direct and comprehensive cross-reactivity screening data for this compound against a broad panel of kinases, GPCRs, and other potential off-targets is not extensively available in the public domain. However, by examining the known off-target profiles of other tubulin inhibitors that bind to different sites on the tubulin dimer, we can infer potential areas of cross-reactivity and highlight the importance of thorough screening.
This table summarizes the known primary targets and notable off-target interactions of this compound and a selection of other tubulin inhibitors. The lack of extensive public data for this compound underscores the necessity for dedicated screening studies.
| Compound | Primary Target/Binding Site | Known Off-Target Interactions/Cross-Reactivity |
| This compound | β-tubulin | Data not publicly available. As a payload in an ADC, off-target toxicity can be mediated by premature cleavage and diffusion. |
| Nocodazole | Colchicine-binding site on β-tubulin | Inhibits various cancer-related kinases including ABL, c-KIT, BRAF, and MEK1/2. |
| Combretastatin A-4 | Colchicine-binding site on β-tubulin | Can inhibit the PI3K/AKT signaling pathway. |
| Vinblastine | Vinca alkaloid-binding site on β-tubulin | Metabolized by cytochrome P450 3A isoenzymes, leading to numerous drug-drug interactions. |
| MMAE (Monomethyl Auristatin E) | Tubulin | Due to its lipophilicity, it can diffuse into non-targeted cells, causing off-target toxicities like peripheral neuropathy and neutropenia. |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental procedures for assessing cross-reactivity, the following diagrams are provided.
Caption: Tubulin Polymerization and Inhibition by this compound.
Caption: Workflow for Assessing Compound Cross-Reactivity.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of off-target effects. Below are protocols for key experiments used in cross-reactivity studies.
In Vitro Kinase Inhibition Assay
This assay determines the inhibitory activity of a test compound against a panel of protein kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO).
-
Recombinant protein kinases.
-
Kinase-specific peptide or protein substrate.
-
ATP (Adenosine triphosphate).
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™ Eu Kinase Binding Assay).
-
384-well assay plates.
-
Plate reader compatible with the detection reagent.
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the diluted test compound to the wells of the 384-well plate.
-
Add the recombinant kinase and the specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring luminescence or fluorescence).
-
Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.
Radioligand Binding Assay for GPCRs
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, indicating binding affinity.
Materials:
-
Test compound (e.g., this compound).
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand specific for the target GPCR (e.g., [³H]-ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a concentration near its Kd), and the diluted test compound or buffer (for total binding) or the non-specific binding control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the in vitro assembly of microtubules.
Materials:
-
Test compound (e.g., this compound).
-
Purified tubulin protein.
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP).
-
Glycerol (to promote polymerization).
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
Procedure:
-
Keep all reagents on ice to prevent premature tubulin polymerization.
-
Prepare dilutions of the test compound in the polymerization buffer.
-
In a pre-chilled 96-well plate, add the tubulin solution and the test compound dilutions.
-
Initiate polymerization by transferring the plate to the spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). An increase in absorbance indicates tubulin polymerization.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.
Conclusion
The comprehensive assessment of off-target interactions is a cornerstone of modern drug development. While specific cross-reactivity data for this compound remains limited in the public sphere, the established profiles of other tubulin inhibitors highlight the potential for interactions with various protein families, including kinases. The experimental protocols provided in this guide offer a robust framework for conducting in-house cross-reactivity studies. A thorough understanding of the selectivity profile of this compound will be instrumental in further de-risking its clinical development and optimizing the therapeutic window of OMTX705 and other future ADCs utilizing this potent payload. Researchers are strongly encouraged to perform comprehensive off-target screening to build a complete safety and efficacy profile for this promising anti-cancer agent.
Safety Operating Guide
Proper Disposal of TAM470: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of TAM470, a novel cytolysin used in cancer research. Adherence to these procedures is critical due to the compound's hazardous properties.
Hazard Profile of this compound
Before detailing the disposal process, it is crucial to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Acute Oral Toxicity: Harmful if swallowed[1].
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects[1].
These hazards underscore the importance of preventing ingestion and release into the environment.
Quantitative Data Summary
While specific quantitative disposal limits are not provided in the available documentation, the following data from the Safety Data Sheet is pertinent to its handling and disposal:
| Property | Value | Source |
| CAS Number | 1802498-63-0 | [1] |
| Molecular Formula | C41H67N7O6S | [1] |
| Molecular Weight | 786.08 g/mol | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H410: Very toxic to aquatic life with long lasting effects | [1] |
Experimental Protocols: Decontamination and Disposal
The following protocols provide a detailed methodology for the decontamination of materials contaminated with this compound and the subsequent disposal of the chemical waste. These procedures are designed to be followed sequentially to ensure safety and compliance.
1. Personal Protective Equipment (PPE):
Before beginning any disposal-related activities, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields[1].
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber)[1].
-
Body Protection: Impervious clothing, such as a lab coat[1].
-
Respiratory Protection: A suitable respirator should be used if there is a risk of dust or aerosol formation[1].
2. Decontamination of Labware and Surfaces:
Any labware (e.g., glassware, pipette tips) or surfaces contaminated with this compound must be decontaminated.
-
Step 2: Carefully wash all contaminated labware with the decontamination solution.
-
Step 3: Rinse the labware thoroughly with water.
-
Step 4: The initial decontamination solution and rinsate should be collected as hazardous waste.
3. Disposal of Unused this compound and Contaminated Materials:
Unused this compound and any materials that cannot be decontaminated (e.g., contaminated paper towels, disposable gloves) must be disposed of as hazardous waste.
-
Step 1: Segregation: Collect all this compound waste in a dedicated, properly labeled, and sealed container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Step 2: Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its associated hazards (Acute Toxicity, Environmental Hazard).
-
Step 3: Storage: Store the sealed waste container in a designated hazardous waste accumulation area away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[1].
-
Step 4: Final Disposal: Arrange for the disposal of the hazardous waste through an approved waste disposal plant[1]. Follow all local, state, and federal regulations for hazardous waste disposal.
Procedural Workflow for this compound Disposal
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling TAM470
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like TAM470. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a novel cytolysin that functions as a tubulin polymerization inhibitor. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.
Immediate Safety and Handling Precautions
This compound is a potent compound that requires careful handling to minimize exposure and ensure a safe laboratory environment. The following table summarizes the essential personal protective equipment (PPE) and immediate actions required.
| Precaution Category | Specific Recommendation | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects eyes from splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, >14 mils). | Prevents skin contact and absorption. |
| Body Protection | Impervious lab coat or gown. | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A suitable respirator is recommended if dust or aerosols are generated. | Minimizes inhalation of the compound. |
| General Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion. |
Operational Plan: Step-by-Step Guidance for Handling this compound
A clear and structured workflow is critical when working with this compound. The following diagram outlines the key stages of a typical experimental procedure, from preparation to post-experiment cleanup.
Experimental Protocols: Preparation of this compound Solutions
Accurate preparation of this compound solutions is crucial for experimental success and safety. The following are recommended protocols for dissolving this compound for in vivo studies.[1]
Protocol 1: Aqueous Formulation
-
Add solvents in the following order:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The resulting solution will be clear with a solubility of ≥ 2 mg/mL.[1]
Protocol 2: Oil-Based Formulation
-
Add solvents in the following order:
-
10% DMSO
-
90% Corn Oil
-
-
The resulting solution will be clear with a solubility of ≥ 2 mg/mL.[1]
Note: For all preparations, if precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]
Mechanism of Action: Disruption of Microtubule Dynamics
This compound exerts its cytotoxic effects by inhibiting tubulin polymerization.[1] It binds to β-tubulin, leading to the destruction of α-β tubulin heterodimers.[1] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical structure for cell division. The following diagram illustrates this signaling pathway.
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is a critical final step in the experimental workflow. Adherence to institutional and local regulations is mandatory.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated, labeled hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coat) | Place in a sealed bag and dispose of as hazardous waste. |
| Liquid Waste | Collect in a labeled, sealed, and compatible hazardous waste container. Do not dispose of down the drain. |
General Disposal Workflow:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
